molecular formula C8H7BrN2 B1292637 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 958358-00-4

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1292637
CAS No.: 958358-00-4
M. Wt: 211.06 g/mol
InChI Key: LIWNOYGPTTTZOS-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWNOYGPTTTZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646841
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958358-00-4
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes for the preparation of this key intermediate, focusing on detailed experimental protocols and quantitative data to support research and development efforts.

Synthetic Strategies

The synthesis of this compound can be approached through two primary strategies:

  • Construction of the pyrrolo[2,3-b]pyridine core from a pre-functionalized pyridine precursor: This is the most direct and widely reported approach. It involves the synthesis of a substituted pyridine ring bearing the necessary bromine and methyl groups, followed by the annulation of the pyrrole ring.

  • Synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core followed by electrophilic bromination: This alternative strategy involves the initial preparation of the 6-methyl-7-azaindole scaffold, followed by a regioselective bromination at the 5-position. However, electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine ring system typically occurs at the 3-position, making this a less favorable, though still plausible, route.[1]

This guide will primarily focus on the first and more established strategy.

Recommended Synthetic Route: Leimgruber-Batcho Indole Synthesis Adaptation

A highly effective method for the synthesis of this compound involves an adaptation of the Leimgruber-Batcho indole synthesis.[2][3] This approach utilizes the readily available starting material, 2-amino-5-bromo-6-methylpyridine, and proceeds through the formation of an enamine intermediate, followed by reductive cyclization.

A closely related synthesis for the isomeric 5-bromo-7-azaindole (from 2-amino-3-methyl-5-bromopyridine) has been detailed in the patent literature and serves as a strong basis for the synthesis of the 6-methyl analog.[4][5]

Overall Synthetic Workflow

Synthetic Workflow A 2-Bromo-3-methylpyridine B 2-Amino-5-bromo-6-methylpyridine A->B Amination (NaNH2, Xylene) C Enamine Intermediate B->C Enamine Formation (DMF-DMA, Pyrrolidine) D This compound C->D Reductive Cyclization (e.g., Raney Ni, H2)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

This crucial intermediate is synthesized from 2-bromo-3-methylpyridine via a Chichibabin amination reaction.

Reaction Scheme:

Experimental Procedure: [6]

  • To a suitable reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 650 g of xylene.

  • Heat the xylene to 115-120°C and reflux to remove any residual water.

  • Under a nitrogen atmosphere, cool the solvent to 70°C and add 22 g of sodium amide (NaNH₂).

  • Heat the mixture to 118-120°C.

  • Slowly add 102 g of 2-bromo-3-methylpyridine dropwise while maintaining the reflux.

  • After the addition is complete, continue to reflux for 1 hour.

  • Cool the reaction mixture to 45°C and pour it into ice water.

  • Separate the upper organic layer (xylene).

  • Concentrate the xylene layer under atmospheric pressure until approximately 220 g remains.

  • Cool the concentrated solution to 10-15°C with stirring to induce crystallization.

  • Filter the solid product and wash it to obtain 2-amino-5-bromo-6-methylpyridine.

ParameterValueReference
Starting Material 2-Bromo-3-methylpyridine[6]
Reagent Sodium amide (NaNH₂)[6]
Solvent Xylene[6]
Reaction Temperature 118-120°C (Reflux)[6]
Reaction Time 1 hour (post-addition)[6]
Yield 90.1%[6]
Purity 99.3%[6]
Step 2: Synthesis of this compound

This step involves the formation of the pyrrole ring via a Leimgruber-Batcho-type reaction sequence. The protocol is adapted from the synthesis of the isomeric 5-bromo-7-azaindole.[4][5]

Reaction Scheme:

Experimental Procedure (Adapted):

Part A: Enamine Formation

  • In a reaction flask, dissolve 2-amino-5-bromo-6-methylpyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.

  • Heat the reaction mixture to facilitate the formation of the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part B: Reductive Cyclization

  • Once the enamine formation is complete, the reaction mixture is subjected to reductive cyclization without isolation of the intermediate.

  • Common reducing agents for this transformation include Raney nickel with hydrazine or hydrogen gas, palladium on carbon with hydrogen, or stannous chloride.[3]

  • The reaction is typically carried out in a suitable solvent like ethanol or methanol under a hydrogen atmosphere (if using catalytic hydrogenation) or with heating (if using other reducing agents).

  • Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield this compound.

ParameterReagents/ConditionsReference
Starting Material 2-Amino-5-bromo-6-methylpyridine-
Enamine Formation DMF-DMA, Pyrrolidine, Heat[4][5]
Reductive Cyclization Raney Ni/H₂, Pd/C/H₂, or SnCl₂[3]
Solvent DMF, Ethanol, or Methanol[3]

Note: The specific reaction conditions (temperature, time, and choice of reducing agent) may require optimization for this particular substrate.

Alternative Synthetic Approaches

While the Leimgruber-Batcho adaptation is the most promising route, other named reactions for indole and azaindole synthesis could potentially be adapted. These include:

  • Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone. The synthesis of the required 2-hydrazinyl-5-bromo-6-methylpyridine precursor would be a necessary first step.

Data Summary

CompoundMolecular FormulaMolecular WeightKey Synthetic StepStarting Material
2-Amino-5-bromo-6-methylpyridineC₆H₇BrN₂187.04 g/mol Chichibabin Amination2-Bromo-3-methylpyridine
This compoundC₈H₇BrN₂211.06 g/mol Leimgruber-Batcho Cyclization2-Amino-5-bromo-6-methylpyridine

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from 2-bromo-3-methylpyridine. The key steps involve the formation of 2-amino-5-bromo-6-methylpyridine and its subsequent cyclization via an adapted Leimgruber-Batcho indole synthesis. This technical guide provides a solid foundation for researchers to produce this valuable building block for the development of novel therapeutics. Further optimization of the final cyclization step may be necessary to achieve high yields and purity.

Logical Relationships in the Primary Synthetic Route

G cluster_0 Synthesis of Key Intermediate cluster_1 Pyrrole Ring Formation (Leimgruber-Batcho) 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine 2-Amino-5-bromo-6-methylpyridine 2-Amino-5-bromo-6-methylpyridine 2-Bromo-3-methylpyridine->2-Amino-5-bromo-6-methylpyridine Chichibabin Amination Enamine Intermediate Enamine Intermediate 2-Amino-5-bromo-6-methylpyridine->Enamine Intermediate Condensation with DMF-DMA This compound This compound Enamine Intermediate->this compound Reductive Cyclization

Caption: Logical flow of the primary synthetic route.

References

Technical Guide: Spectroscopic and Synthetic Insights into a Pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally verified NMR data for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine could not be located at the time of this report. This document provides a detailed analysis of the closely related analogue, 5-Bromo-1H-pyrrolo[2,3-b]pyridine , to serve as a valuable reference for researchers working with this heterocyclic scaffold. All data and protocols presented herein pertain to 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This technical guide focuses on the characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors. This document provides a comprehensive overview of its NMR spectral data, a detailed experimental protocol for its synthesis and characterization, and a discussion of its biological significance.

NMR Data Presentation: 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The following tables summarize the ¹H and ¹³C NMR spectral data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Table 1: ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.91bs-H1 (NH)
8.30d2.2H6
8.20d2.0H4
7.63t2.8H2
6.50m-H3

Solvent: DMF-d₇, Spectrometer: Varian 400 at 400.00 MHz

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
147.5C7a
142.9C6
130.3C4
128.2C2
122.1C3a
111.1C5
100.0C3

Solvent: DMF-d₇, Spectrometer: Varian 400 at 100.58 MHz

Experimental Protocols

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

A patented method for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) involves a three-step process starting from 7-azaindole.[1]

  • Sulfonation: 7-azaindole is reacted with sodium hydrogen sulfite to yield dihydro-7-azaindole-2-sodium sulfonate.[1]

  • Bromination: The resulting sulfonate is then subjected to bromination to produce dihydro-5-bromo-7-azaindole-2-sodium sulfonate.[1]

  • Elimination: The final step involves the removal of the sodium sulfonate group under alkaline conditions to afford the desired 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[1]

NMR Data Acquisition

The NMR spectra for 5-Bromo-1H-pyrrolo[2,3-b]pyridine were acquired using a Varian 400 spectrometer. The samples were dissolved in deuterated dimethylformamide (DMF-d₇). ¹H NMR spectra were recorded at a frequency of 400.00 MHz, and ¹³C NMR spectra were recorded at 100.58 MHz.

Mandatory Visualizations

G Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine A 7-Azaindole B Dihydro-7-azaindole-2-sodium sulfonate A->B NaHSO3 C Dihydro-5-bromo-7-azaindole-2-sodium sulfonate B->C Bromination D 5-Bromo-1H-pyrrolo[2,3-b]pyridine C->D Alkaline conditions

Caption: Synthetic pathway for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Caption: Chemical structure with atom numbering for NMR assignments.

Biological Significance

5-Bromo-1H-pyrrolo[2,3-b]pyridine is not only a crucial synthetic intermediate but also a precursor to compounds with significant biological activity. For instance, it has been utilized in the synthesis of platinum(II) complexes. These complexes have demonstrated high cytotoxicity against various human cancer cell lines, including osteosarcoma, breast carcinoma, and prostate carcinoma.[2] The pyrrolo[2,3-b]pyridine core is a key feature in many inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in the progression of several cancers.[3] The development of derivatives from this scaffold is an active area of research in the pursuit of novel anticancer therapeutics.[3]

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of peer-reviewed and published experimental spectra for this specific molecule, this guide presents predicted NMR data obtained from computational models. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for this class of compounds, which is essential for structural elucidation, purity assessment, and quality control in research and drug development.

Molecular Structure

The structure of this compound, also known as 5-Bromo-6-methyl-7-azaindole, is presented below with the standard IUPAC numbering convention. This numbering is crucial for the correct assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were computationally generated and are intended to serve as a reference for experimental work. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data

Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity
H1 (N-H)~11.5Broad Singlet
H2~7.5Doublet
H3~6.4Doublet
H4~8.1Singlet
-CH₃~2.5Singlet

Table 2: Predicted ¹³C NMR Data

Atom NumberPredicted Chemical Shift (δ, ppm)
C2~127
C3~100
C3a~129
C4~142
C5~112
C6~148
C7a~149
-CH₃~18

Note: Predicted values can vary from experimental results based on the prediction software and the level of theory used. These tables should be used as a guide for spectral assignment.

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for this class of compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): Approximately 12-15 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of all protons.

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

    • Referencing: The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or TMS.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): Approximately 200-220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons.

    • Referencing: The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a novel or synthesized compound like this compound.

G Logical Workflow for NMR Analysis cluster_0 A Compound Synthesis / Purification B Sample Preparation (Dissolution in Deuterated Solvent) A->B C NMR Data Acquisition (1H, 13C, and 2D NMR) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Coupling Constants) D->E F Structure Elucidation / Verification E->F G Data Reporting and Archiving F->G

Caption: A streamlined workflow for the NMR analysis of chemical compounds.

Characterization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common scaffold in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, proposed synthetic routes, and potential biological significance. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also presents data from closely related analogues to provide a predictive characterization.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be tabulated.

PropertyValueSource
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
CAS Number 958358-00-4[1]

Note: Appearance and other physical properties like melting point and solubility have not been found in publicly available literature.

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on general methods for the synthesis of substituted 7-azaindoles, a plausible synthetic route can be proposed. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Proposed Synthetic Pathway

A potential synthesis could start from a suitably substituted aminopyridine, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. Subsequent bromination would yield the target compound.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Functionalization cluster_2 Cyclization cluster_3 Bromination 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Functionalized_Pyridine Introduction of a group for pyrrole ring formation 2-Amino-6-methylpyridine->Functionalized_Pyridine e.g., Iodination/Sonogashira Coupling 6-Methyl-1H-pyrrolo[2,3-b]pyridine 6-Methyl-1H-pyrrolo[2,3-b]pyridine Functionalized_Pyridine->6-Methyl-1H-pyrrolo[2,3-b]pyridine Cyclization Target_Compound This compound 6-Methyl-1H-pyrrolo[2,3-b]pyridine->Target_Compound Electrophilic Bromination (e.g., NBS)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on known syntheses of related 7-azaindoles. This protocol has not been experimentally validated for the specific target compound and should be adapted and optimized by qualified personnel.

Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine

Various methods for the synthesis of the 7-azaindole core have been reported, often starting from aminopyridines. One such approach is the palladium-catalyzed cascade C-N cross-coupling/Heck reaction.

Step 2: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or an aprotic polar solvent like DMF).

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts can be estimated by considering the substituent effects on the 1H-pyrrolo[2,3-b]pyridine core. The bromine atom at the 5-position will have a significant electronic effect, and the methyl group at the 6-position will also influence the chemical shifts of nearby protons and carbons.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
1 (N-H)11.0 - 12.0-Broad singlet, exchangeable with D₂O.
27.4 - 7.6125 - 128
36.4 - 6.6100 - 103
47.9 - 8.1120 - 123
5-110 - 113Carbon bearing the bromo substituent.
6-148 - 151Carbon bearing the methyl substituent.
78.0 - 8.2145 - 148
7a-149 - 152
8 (CH₃)2.4 - 2.618 - 22Singlet.

Note: These are estimated values and actual experimental values may vary.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Expected [M]+: m/z 210

  • Expected [M+2]+: m/z 212

Fragmentation would likely involve the loss of the bromine atom and potentially the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the N-H stretch of the pyrrole ring and C-H and C=C/C=N stretching and bending vibrations of the aromatic system.

  • N-H stretch: ~3100-3300 cm⁻¹ (broad)

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • C=C and C=N stretching: ~1400-1600 cm⁻¹

Biological Significance and Potential Applications

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. Derivatives of this core structure have been investigated for their potential in treating various diseases, including cancer and inflammatory disorders.

Kinase Inhibition

The 7-azaindole nucleus can act as a hinge-binding motif in the ATP-binding site of many kinases. The nitrogen atom at the 7-position can form a crucial hydrogen bond with the kinase hinge region. Substituents on the ring system, such as the bromo and methyl groups in the title compound, can be tailored to achieve potency and selectivity for specific kinase targets. For instance, various substituted 1H-pyrrolo[2,3-b]pyridines have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.

Kinase_Inhibition cluster_0 Kinase cluster_1 Inhibitor cluster_2 Signaling Pathway Kinase Kinase Downstream_Signaling Downstream Signaling Kinase->Downstream_Signaling Activates ATP_Binding_Site ATP Binding Site Hinge_Region Hinge Region Inhibitor This compound Inhibitor->ATP_Binding_Site Binds to Inhibitor->Downstream_Signaling Inhibits

Figure 2: General mechanism of kinase inhibition by a 7-azaindole scaffold.

Drug Development

This compound serves as a valuable building block in medicinal chemistry. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a compound with high potential in the field of drug discovery, particularly for the development of kinase inhibitors. While detailed, publicly available experimental characterization data is currently scarce, this guide provides a comprehensive overview based on the established chemistry of the 7-azaindole class. Further experimental work is required to fully elucidate the specific properties and biological activity of this compound. Researchers working with this molecule should perform their own detailed characterization.

References

Technical Guide: Solubility Profiling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol for assessing thermodynamic solubility, a structured template for data presentation, and a generalized workflow for the initial physicochemical assessment of novel compounds. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter in the drug development pipeline.

Introduction

This compound belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is of significant interest in drug discovery due to its presence in numerous biologically active molecules, including kinase inhibitors. The physicochemical properties of any new chemical entity (NCE), such as solubility, are fundamental to its potential as a therapeutic agent.[1][2] Poor solubility can severely hinder absorption, distribution, metabolism, and excretion (ADME) properties, leading to low bioavailability and posing significant challenges for formulation development.[3][4]

Given the absence of published quantitative solubility data for this compound, this guide presents a standardized methodology for researchers to determine its solubility profile in a range of common organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility values for this compound are not available in peer-reviewed literature. Researchers are encouraged to use the experimental protocol outlined in Section 3 to generate this data. The following table provides a structured template for recording and comparing the determined solubility values.

Table 1: Experimental Solubility of this compound at 25°C

SolventDielectric Constant (at 20°C)Polarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Dimethyl Sulfoxide (DMSO)46.77.2Enter data hereEnter data heree.g., Clear solution
N,N-Dimethylformamide (DMF)36.76.4Enter data hereEnter data heree.g., Clear solution
Tetrahydrofuran (THF)7.64.0Enter data hereEnter data heree.g., Slight haze
Dichloromethane (DCM)9.13.1Enter data hereEnter data heree.g., Suspension
Acetonitrile37.55.8Enter data hereEnter data heree.g., Clear solution
Ethyl Acetate6.04.4Enter data hereEnter data heree.g., Insoluble
Methanol32.75.1Enter data hereEnter data heree.g., Clear solution
Ethanol (95%)24.54.3Enter data hereEnter data heree.g., Partially soluble
Toluene2.42.4Enter data hereEnter data heree.g., Insoluble
Hexanes1.90.1Enter data hereEnter data heree.g., Insoluble

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the "Shake-Flask" method, which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[5][6] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[6]

3.1. Materials and Equipment

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.01 mg precision)

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding 2 mL vials

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of Stock Solution for Quantification:

    • Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.

    • Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol) and bring it to volume. This will be your primary stock solution.

    • Prepare a series of calibration standards (typically 5-6 concentrations) by serially diluting the primary stock solution. These standards will be used to create a calibration curve for concentration determination.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid this compound to a 2 mL glass vial. An excess is typically 2-5 mg of solid in 1 mL of solvent, ensuring that undissolved solid remains visible at the end of the experiment.[6]

    • Accurately add 1.0 mL of the desired organic solvent to the vial.

    • Prepare one vial for each solvent to be tested. It is recommended to prepare samples in triplicate for statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble or slowly dissolving compounds, up to 72 hours may be necessary.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet at the bottom.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particles.

    • Dilute the filtered sample with the appropriate mobile phase or solvent to a concentration that falls within the range of your calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).

  • Data Calculation:

    • Using the calibration curve, determine the concentration of the compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the final solubility in mg/mL and mol/L.

Workflow and Visualization

In drug discovery, determining solubility is a key early step that informs subsequent experiments. The following diagram illustrates a typical workflow for the initial assessment of a novel compound's physicochemical properties and its progression toward biological screening.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Decision & Formulation cluster_2 Phase 3: Biological Screening compound Novel Compound Synthesis (this compound) thermo_sol Thermodynamic Solubility (Shake-Flask Method) compound->thermo_sol kinetic_sol Kinetic Solubility (High-Throughput Screen) compound->kinetic_sol logp Lipophilicity (LogP/LogD) Determination compound->logp pka pKa Determination compound->pka stability Chemical Stability (pH, Plasma) compound->stability data_analysis Data Analysis & Property Assessment thermo_sol->data_analysis kinetic_sol->data_analysis logp->data_analysis pka->data_analysis stability->data_analysis data_analysis->compound Unacceptable (Redesign) formulation Pre-formulation Studies data_analysis->formulation Acceptable Properties in_vitro In Vitro Biological Assays (e.g., Kinase Panel) formulation->in_vitro adme Early ADME Screening (e.g., Caco-2, Microsomes) formulation->adme go_nogo Go/No-Go Decision for Lead Optimization in_vitro->go_nogo adme->go_nogo

Caption: Workflow for solubility determination and initial assessment of a novel compound.

References

Spectroscopic Characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to indole and purine systems. This unique bicyclic heterocycle, containing both a hydrogen-bond donor and acceptor, serves as a versatile framework in the design of kinase inhibitors and other therapeutic agents. The introduction of a bromine atom at the 5-position and a methyl group at the 6-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making these derivatives attractive candidates for drug discovery programs.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives. While extensive data on a wide variety of novel 5-bromo-6-methyl derivatives is limited in publicly available literature, this guide consolidates the existing spectroscopic data for the parent 5-bromo-7-azaindole and related analogs. It details the key spectroscopic features and provides standardized experimental protocols for their characterization, serving as a foundational resource for researchers in this field.

Spectroscopic Data of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the key spectroscopic data for 5-bromo-1H-pyrrolo[2,3-b]pyridine and a representative derivative. This data is crucial for structural elucidation and purity assessment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridine DMSO-d₆11.62 (s, 1H), 8.46 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.85 (s, 1H)169.1, 151.1, 144.2, 137.9, 131.8, 127.7, 126.7, 122.2, 112.5, 111.0[1]
5-Bromo-7-azaindole CDCl₃11.37 (s, br, 1H), 8.61 (s, 1H), 7.55 (s, 1H), 6.50 (br, 1H)Not explicitly provided[2]
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-3-carboxamide DMSO-d₆13.44 (s, 1H), 11.62 (s, 1H), 8.46 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.85 (s, 1H), 7.58 (t, J = 5.5 Hz, 1H), 3.33-3.39 (m, 2H), 2.47-2.52 (m, 6H), 2.46 (s, 3H), 2.44 (s, 3H), 2.23 (t, J = 6.0 Hz, 2H)169.1, 164.2, 151.1, 144.2, 137.9, 131.8, 127.7, 126.7, 126.0, 122.2, 121.4, 112.5, 111.0, 56.2, 53.1, 51.7, 36.4, 30.8, 24.9, 13.3, 10.5[1]

Table 2: Mass Spectrometry and FT-IR Spectroscopic Data

CompoundIonization ModeMolecular Ion (m/z)Key FT-IR Peaks (cm⁻¹)Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridine ESI197.04 [M+H]⁺N-H stretch (~3400), C=C stretch (~1600), C-N stretch (~1300), C-Br stretch (~600)[3]
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-3-carboxamide ESI515.2 [M+H]⁺, 517.3 [M+H]⁺Amide C=O stretch (~1650), N-H stretch (~3300), C-H stretch (~2950)[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-10 mg of the 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer : Bruker Avance 400 MHz or equivalent.

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans.

  • ¹³C NMR Acquisition :

    • Spectrometer : Bruker Avance 100 MHz or equivalent.

    • Pulse Program : Proton-decoupled pulse sequence.

    • Spectral Width : 0 to 200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Electrospray Ionization (ESI) MS Acquisition :

    • Mass Spectrometer : Waters LCT Premier or equivalent.

    • Ionization Mode : ESI positive or negative.

    • Capillary Voltage : 3.0 kV.

    • Cone Voltage : 30 V.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Mass Range : m/z 50-1000.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • For solid samples, prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • FT-IR Acquisition :

    • Spectrometer : PerkinElmer Spectrum One or equivalent.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans.

Visualization of Experimental Workflow and Signaling Pathways

General Workflow for Spectroscopic Characterization

The following diagram illustrates the typical workflow for the synthesis and spectroscopic characterization of novel this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting start Starting Materials (e.g., 2-amino-5-bromo-6-methylpyridine) reaction Chemical Synthesis (e.g., Cyclization Reaction) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (ESI, HRMS) purification->ms Molecular Weight Confirmation ir FT-IR Spectroscopy purification->ir Functional Group Analysis uv UV-Vis Spectroscopy purification->uv Electronic Transitions data_analysis Spectral Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis reporting Publication / Report data_analysis->reporting

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Potential Signaling Pathway Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling.[4][5] A key target family is the Fibroblast Growth Factor Receptors (FGFRs), where abnormal activation can drive tumor growth and proliferation.[4][5] The diagram below illustrates a simplified representation of the FGFR signaling pathway and the potential point of inhibition by a novel this compound derivative.

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binding RAS RAS FGFR->RAS Activation PLCg PLCγ FGFR->PLCg Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibition

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Conclusion

The spectroscopic characterization of novel this compound derivatives is a critical step in their development as potential therapeutic agents. This guide provides a foundational understanding of the key spectroscopic features of the 7-azaindole scaffold and standardized protocols for their analysis. While specific data for a wide range of novel 6-methyl derivatives remains to be broadly published, the methodologies and data presented herein for the parent compound and related analogs offer a robust starting point for researchers. The continued exploration and detailed characterization of new derivatives within this chemical space are essential for advancing the discovery of new and effective kinase inhibitors.

References

discovery and synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction

This compound, a substituted 7-azaindole, is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. Its rigid bicyclic core serves as a versatile scaffold, particularly in the design of kinase inhibitors for oncology and neurodegenerative disease research. The strategic placement of the bromine atom at the 5-position and a methyl group at the 6-position provides crucial handles for synthetic modification, allowing for extensive Structure-Activity Relationship (SAR) studies. This guide provides a comprehensive overview of the compound's properties, its role in drug discovery, and a detailed examination of its synthesis. The molecule is primarily utilized as a key building block in the synthesis of more complex, biologically active compounds.[1]

Physicochemical and Structural Data

The fundamental properties of this compound and its parent scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, are crucial for its application in synthesis and drug design.

PropertyValueSource
IUPAC Name This compound-
CAS Number 958358-00-4[1]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance White to yellow powder/crystal[2]
Purity Typically ≥97%[1]
Storage Room temperature, dry, inert atmosphere[1]

Table 1: Physicochemical Properties of this compound.

For comparative analysis, the well-characterized spectroscopic data of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is presented below. Researchers can expect similar patterns with additional signals corresponding to the methyl group for the target compound.

NucleusChemical Shift (δ, ppm) and Coupling (Hz)
¹H NMR 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³)
¹³C NMR 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³)

Table 2: NMR Spectroscopic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇.[3]

Discovery and Application in Drug Development

The "discovery" of this compound is not marked by a singular event but rather by its emergence as a valuable intermediate in the broader field of medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-known bioisostere of indole and purine, enabling it to function as an effective "hinge-binder" in the ATP-binding pocket of various protein kinases. Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

This specific derivative is valuable because:

  • The Pyrrolo-Pyridine Core: Mimics the purine core of ATP, allowing it to bind to the hinge region of a kinase active site, a common strategy for achieving inhibitory activity.

  • The 5-Bromo Group: Serves as a key synthetic handle. It is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to probe deep into the kinase pocket and achieve potency and selectivity.

  • The 6-Methyl Group: Provides a steric and electronic modification that can influence binding affinity and selectivity for the target kinase. It can also block potential sites of metabolic attack, improving the pharmacokinetic profile of the final drug candidate.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFR), Phosphodiesterase 4B (PDE4B), and Cyclin-Dependent Kinases (CDK2).[4][5][6]

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone Amides) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue scaffold 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine scaffold->hinge H-Bonding (Hinge Binding) r_group R-Group (from Suzuki, etc.) scaffold->r_group Synthetic Vector (C5-Bromo) methyl_group C6-Methyl r_group->pocket Hydrophobic Interaction methyl_group->gatekeeper Steric/Electronic Influence

Diagram 1: Role of the scaffold in kinase inhibition.

Synthetic Pathways

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient route can be constructed based on established methodologies for related 7-azaindoles. The general strategy involves the initial synthesis of a functionalized pyridine ring, followed by the annulation of the pyrrole ring.

A logical synthetic workflow is outlined below:

G start 2-Amino-6-methylpyridine step1 Step 1: Bromination (e.g., NBS, HBr/H₂O₂) start->step1 intermediate1 3,5-Dibromo-2-amino- 6-methylpyridine step1->intermediate1 step2 Step 2: Selective De-bromination or Nitration/Reduction Route intermediate1->step2 intermediate2 5-Bromo-2-amino- 6-methylpyridine step2->intermediate2 step3 Step 3: Pyrrole Annulation (e.g., Batcho-Leimgruber) intermediate2->step3 final_product 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine step3->final_product

References

physical and chemical properties of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-6-methyl-7-azaindole, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a pyrrolo[2,3-b]pyridine, is a key pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential biological significance, with a focus on its application in pharmaceutical research and development.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not publicly available, the following table summarizes the known properties. It is important to note that some data is derived from closely related analogs and should be considered predictive.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1][2]
Molecular Weight 211.06 g/mol [1][2]
CAS Number 958358-00-4[1][2][3][4][5][6]
Melting Point 197-198 °C[3]
Appearance Solid (form not specified)[7]
Solubility No data available
Boiling Point No data available

Spectroscopic Data

¹H and ¹³C NMR Data for the Analog 5-Bromo-1H-pyrrolo[2,3-b]pyridine:

NucleusChemical Shift (δ) in ppm
¹H NMR11.91 (bs, 1H), 8.30 (d, J = 2.2 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H), 7.63 (t, J = 2.8 Hz, 1H), 6.50 (m, 1H)
¹³C NMR147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0

Chemical Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, based on general synthetic strategies for substituted pyrrolo[2,3-b]pyridines, a plausible synthetic route can be proposed. One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

For instance, a potential starting material could be a suitably substituted 2,3-diaminopyridine. The synthesis of a related compound, 5-bromo-2-methylpyridine, has been described involving the diazotization of 5-amino-2-methylpyridine followed by a Sandmeyer-type reaction with a bromine source.[8] The general synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often utilizes transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce substituents onto the heterocyclic core.[9]

The reactivity of the 1H-pyrrolo[2,3-b]pyridine scaffold is characterized by the electron-rich nature of the pyrrole ring, making it susceptible to electrophilic substitution. The pyridine ring, in contrast, is electron-deficient. The bromine atom at the 5-position serves as a useful handle for further functionalization via cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships in drug discovery programs.

Biological Activity and Therapeutic Potential

While there is no specific biological data for this compound, the broader class of 1H-pyrrolo[2,3-b]pyridines has been extensively investigated as inhibitors of various protein kinases. These compounds are known to be ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1).[10] Furthermore, the N-methylated analog of the parent compound has been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation and survival. Inhibition of FGFRs can impact downstream signaling pathways such as the RAS–MEK–ERK and PI3K–Akt pathways. Given these precedents, it is plausible that this compound could serve as a valuable building block or an active compound in the development of kinase inhibitors for oncology and other therapeutic areas. The compound is noted for its use in research and development for cancer and neurological diseases.[11]

Experimental Protocols

As no specific experimental studies involving this compound have been detailed in the searched literature, this section will provide a generalized protocol for a Suzuki cross-coupling reaction, a common method for functionalizing such bromo-substituted heterocycles.

General Protocol for a Suzuki Cross-Coupling Reaction:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Logical Relationship of the Pyrrolo[2,3-b]pyridine Core in Kinase Inhibition

G Potential Role of this compound in Kinase Inhibition A 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine B Scaffold for Kinase Inhibitors A->B Serves as C SGK-1 Kinase B->C Targets D FGFR Kinase B->D Targets E Therapeutic Applications (e.g., Cancer, Neurological Disorders) C->E D->E

Caption: Potential therapeutic applications stemming from the core scaffold.

Experimental Workflow for Functionalization

G General Workflow for Suzuki Cross-Coupling Start Start: 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine Step1 Suzuki Coupling: + Boronic Acid + Pd Catalyst + Base Start->Step1 Step2 Reaction Work-up: - Extraction - Washing Step1->Step2 Step3 Purification: Column Chromatography Step2->Step3 End Final Product: Functionalized Derivative Step3->End

Caption: A typical synthetic workflow for modifying the core compound.

References

In-Depth Technical Guide: 5-Bromo-6-methyl-7-azaindole (CAS Number 958358-00-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methyl-7-azaindole, with the CAS number 958358-00-4, is a heterocyclic organic compound belonging to the pyrrolo[2,3-b]pyridine class. Also known as 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, this molecule serves as a crucial building block and key intermediate in the synthesis of a wide range of biologically active compounds. Its structural features, particularly the 7-azaindole core, make it a valuable scaffold in medicinal chemistry, most notably in the development of kinase inhibitors for therapeutic applications, especially in oncology. This guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound.

Physicochemical Properties

The fundamental physicochemical properties of 5-Bromo-6-methyl-7-azaindole are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 958358-00-4N/A
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance Solid[2]
Melting Point 197-198 °C[2]
Boiling Point 299 °C at 760 mmHg[1]
Density ~1.7 g/cm³[1][2]
Purity Typically ≥98% (by GC)[2]

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of 5-bromo-7-azaindole derivatives often starts with the parent 7-azaindole molecule, which undergoes bromination at the 5-position. The methyl group at the 6-position would likely be introduced either on the starting pyridine ring before the formation of the pyrrole ring or through a subsequent functionalization step.

G Start 2-Amino-6-methylpyridine Step1 Formation of Pyrrole Ring Start->Step1 Intermediate1 6-Methyl-7-azaindole Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 End 5-Bromo-6-methyl-7-azaindole Step2->End

Caption: A plausible synthetic workflow for 5-Bromo-6-methyl-7-azaindole.

Illustrative Experimental Protocol: Bromination of a 7-Azaindole Derivative

The following protocol is a representative example of a bromination reaction for a related 7-azaindole compound and can be adapted for the synthesis of 5-Bromo-6-methyl-7-azaindole.

Materials:

  • 6-Methyl-7-azaindole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or other suitable solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 6-methyl-7-azaindole starting material in a suitable anhydrous solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 to 1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-Bromo-6-methyl-7-azaindole.

Biological Activity and Mechanism of Action

Direct biological activity data for 5-Bromo-6-methyl-7-azaindole is limited in publicly available literature. However, the broader class of 1H-pyrrolo[2,3-b]pyridines, or 7-azaindoles, is well-established as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by mimicking the adenine portion of ATP and binding to the hinge region of the kinase active site.

Derivatives of 5-bromo-7-azaindole have shown potent inhibitory activity against various kinases, suggesting that 5-Bromo-6-methyl-7-azaindole is a key precursor for compounds targeting critical signaling pathways in cancer and inflammatory diseases.

Potential Targeted Signaling Pathways

Based on the activity of its derivatives, 5-Bromo-6-methyl-7-azaindole is a precursor for inhibitors of several key signaling pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is frequently hyperactivated in many cancers. The 7-azaindole scaffold is a core component of inhibitors targeting kinases within this cascade, such as BRAF.

  • JAK-STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and hematological malignancies. The 7-azaindole core has been utilized to develop potent JAK inhibitors.

  • PI3K-AKT-mTOR Pathway: This is another critical pathway in cell growth, proliferation, and survival that is often altered in cancer. Derivatives of 7-azaindole have been investigated as PI3K inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to be effective in targeting FGFRs.

G cluster_mapk MAPK/ERK Pathway cluster_jak_stat JAK/STAT Pathway cluster_pi3k PI3K/AKT Pathway RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes CytokineReceptor CytokineReceptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates GeneExpression GeneExpression STAT->GeneExpression Regulates GrowthFactorReceptor GrowthFactorReceptor PI3K PI3K GrowthFactorReceptor->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival CellSurvival AKT->CellSurvival Promotes Inhibitor 7-Azaindole-based Inhibitor Inhibitor->RAF Inhibitor->JAK Inhibitor->PI3K

Caption: Potential kinase targets of 7-azaindole-based inhibitors.

In Vitro Antitumor Activity of a Related Compound

A study on 5-bromo-7-azaindolin-2-one derivatives, which are structurally similar to 5-Bromo-6-methyl-7-azaindole, demonstrated significant antitumor activity. The half-maximal inhibitory concentrations (IC₅₀) were determined against a panel of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) of a Representative Derivative
HepG2Liver Carcinoma2.357 - 3.012
A549Lung Adenocarcinoma2.357 - 3.012
SKOV-3Ovarian Carcinoma2.357 - 3.012

Data is for a derivative and not the title compound.

Experimental Protocol: MTT Assay for Cell Proliferation

The following is a standard protocol for assessing the anti-proliferative effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-Bromo-6-methyl-7-azaindole (or its derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Start Seed Cells in 96-well Plate Step1 Add Compound Dilutions Start->Step1 Step2 Incubate (48-72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (2-4h) Step3->Step4 Step5 Solubilize Formazan Step4->Step5 End Measure Absorbance & Calculate IC50 Step5->End

Caption: Workflow for a typical MTT cell proliferation assay.

Conclusion

5-Bromo-6-methyl-7-azaindole is a valuable and versatile building block in the field of medicinal chemistry. While direct biological data on the compound itself is scarce, its integral role in the synthesis of potent kinase inhibitors highlights its significance in drug discovery and development. The 7-azaindole core provides a robust scaffold for targeting key signaling pathways implicated in cancer and other diseases. Further research into the direct biological activities of this compound and the development of novel derivatives holds promise for the discovery of new therapeutic agents. Researchers and drug development professionals can leverage the information and protocols provided in this guide to facilitate their work with this important chemical entity.

References

Methodological & Application

Application Notes: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a Key Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a crucial heterocyclic building block in the synthesis of various pharmaceutically active compounds, particularly potent kinase inhibitors. Its rigid bicyclic structure, featuring both a pyridine and a pyrrole ring, serves as a versatile scaffold for the development of drugs targeting a range of protein kinases. The bromine atom at the 5-position provides a convenient handle for functionalization, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of Variolin B and Meriolin analogues, which are potent inhibitors of Cyclin-Dependent Kinases (CDKs).

Key Applications

The primary application of this compound in pharmaceutical development is as a key intermediate in the synthesis of ATP-competitive kinase inhibitors. The pyrrolo[2,3-b]pyridine core mimics the purine structure of ATP, enabling compounds derived from this scaffold to bind to the ATP-binding pocket of various kinases. Notable classes of kinase inhibitors synthesized from this intermediate include:

  • Variolins: Marine-derived alkaloids with potent anti-cancer properties. Variolin B, a prominent member of this class, exhibits significant inhibitory activity against CDKs.

  • Meriolins: Synthetic analogues of variolins and meridianins that have been optimized for enhanced potency and selectivity against specific CDKs, such as CDK2 and CDK9.[1] These compounds are of great interest for the development of novel cancer therapeutics.

The inhibitory activities of Variolin B and selected Meriolin derivatives against various Cyclin-Dependent Kinases are summarized in the table below.

CompoundCDK1/cyclin B (IC₅₀)CDK2/cyclin A (IC₅₀)CDK2/cyclin E (IC₅₀)CDK9/cyclin T1 (IC₅₀)Reference
Variolin BµM rangeµM rangeµM rangeNot Reported[2]
Meriolin 3Not Reported34 nM (SW1088 cells)76 nM (U87 cells)Not Reported[3]
Meriolin 5Not Reported32 nM (SW1088 cells)18.4 nM (U87 cells)Not Reported[3]
Meriolin 15Not Reported46 nM (SW1088 cells)5.1 nM (U87 cells)Not Reported[3]

Experimental Protocols

The following protocols describe the synthesis of a key precursor to Variolin B and related structures, starting from a functionalized 7-azaindole, which shares the core structure of this compound. These protocols are based on established synthetic routes and can be adapted for this compound.

Protocol 1: Synthesis of a Trihalo-substituted Pyridopyrrolopyrimidine Core (A Variolin B Precursor)

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of Variolin B by Burgos and Vaquero.[4]

Materials:

  • Functionalized 5-Bromo-7-azaindole derivative

  • N-tosylmethyl dichloroformimide

  • Lithium hydroxide (LiOH)

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylammonium chloride

  • Standard laboratory glassware and purification equipment

Procedure:

  • Prepare a biphasic system of aqueous LiOH (30%) and dichloromethane (1:1 v/v).

  • To this biphasic mixture, add the functionalized 5-Bromo-7-azaindole derivative and a catalytic amount of tetrabutylammonium chloride.

  • Stir the mixture vigorously at room temperature.

  • Slowly add a solution of N-tosylmethyl dichloroformimide in dichloromethane to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the trihalo-substituted pyridopyrrolopyrimidine core.

Protocol 2: Suzuki Cross-Coupling for Functionalization of the Pyrrolo[2,3-b]pyridine Core

This is a general protocol for the Suzuki cross-coupling reaction, a versatile method for introducing aryl or heteroaryl substituents at the 5-position of the this compound core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (typically 2-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data from a Representative Suzuki Coupling Reaction

The following table summarizes typical reaction conditions and outcomes for a Suzuki coupling reaction with a bromo-substituted heterocyclic compound.

ParameterValueReference
Substrate5-bromo-2-methylpyridin-3-amine[5]
Coupling PartnerVarious arylboronic acids[5]
CatalystPd(PPh₃)₄ (5 mol%)[5]
BaseK₃PO₄[5]
Solvent1,4-dioxane/water[5]
Temperature85-95 °C[5]
Reaction Time>15 hours[5]
YieldModerate to good[5]

Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product A 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine B Suzuki Cross-Coupling (with Arylboronic Acid) A->B Pd Catalyst, Base C 5-Aryl-6-methyl- 1H-pyrrolo[2,3-b]pyridine B->C D Kinase Inhibitor (e.g., Meriolin Analogue) C->D Further Functionalization

Synthetic workflow for kinase inhibitors.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[6][7] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A.[7] The CDK2/Cyclin E complex promotes the G1/S transition by phosphorylating the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication.[6]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription DNA_Replication DNA Replication E2F->DNA_Replication Activates Transcription CyclinE_CDK2->pRb Phosphorylates Variolin_Meriolin Variolin B / Meriolins Variolin_Meriolin->CyclinE_CDK2

Simplified CDK2 signaling pathway.

CDK9 Signaling Pathway in Transcription

Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb).[8][9] In complex with its regulatory partner, Cyclin T1, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is a critical step for the transition from transcription initiation to productive elongation.[10] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.[8][9]

CDK9_Pathway cluster_transcription Transcriptional Regulation PTEFb P-TEFb (CDK9/Cyclin T1) RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates CTD DNA DNA Template mRNA mRNA Transcript DNA->mRNA Transcription Elongation Meriolins Meriolins Meriolins->PTEFb

Role of CDK9 in transcription elongation.

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to purine and indole allows it to function as a bioisostere, interacting with a wide range of biological targets.[1][2] In particular, derivatives of 7-azaindole have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases such as cancer.[2][3][4] The functionalization of the 7-azaindole core is therefore of paramount importance for the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[5][6] This technique is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[7]

This document provides detailed application notes and protocols for the Suzuki coupling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine with various aryl and heteroaryl boronic acids. The resulting 5-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives are of significant interest in the discovery of novel kinase inhibitors, particularly targeting pathways such as the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.[8][9]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with nitrogen-containing heterocycles that can coordinate to the palladium catalyst and inhibit its activity.[5]

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted 1H-pyrrolo[2,3-b]pyridine derivatives are extensively explored as kinase inhibitors.[1][3] For example, the FGFR signaling pathway, which is implicated in cell proliferation, differentiation, and angiogenesis, is a key target in oncology.[8][9] Aberrant activation of this pathway can drive tumor growth. The diagram below illustrates a simplified representation of the FGFR signaling cascade, a common target for inhibitors derived from the 7-azaindole scaffold.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Expression AKT AKT PI3K->AKT AKT->TF Cell Survival Inhibitor 5-Aryl-7-Azaindole (FGFR Inhibitor) Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition

Experimental Protocols

The following protocols are generalized from successful Suzuki-Miyaura couplings of structurally similar bromo-azaindoles and related heterocycles.[5][6][7] Optimization of specific parameters (catalyst, base, solvent, temperature) may be necessary for different arylboronic acids.

General Experimental Workflow

Suzuki_Workflow cluster_A A 1. Reaction Setup B 2. Degassing A->B C 3. Heating & Reaction B->C D 4. Work-up C->D E 5. Purification D->E F 6. Analysis E->F A1 Combine: - this compound - Arylboronic Acid (1.2-1.5 equiv) - Base (2-3 equiv) A2 Add Catalyst & Ligand: - Pd source (e.g., Pd(dppf)Cl2, 2-5 mol%) - Optional Ligand A3 Add Solvent: - e.g., Dioxane/H2O, DME, or DMF

General workflow for Suzuki coupling.
Materials and Reagents

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃) (2–10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), N,N-dimethylformamide (DMF))

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or microwave vial)

Protocol 1: General Conditions with Pd(dppf)Cl₂

This protocol is based on conditions found to be effective for a range of bromo-azaheterocycles.[6]

  • To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add a degassed solvent mixture of dimethoxyethane (DME) and water (4:1 v/v) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly shorten reaction times and improve yields.[7]

  • In a microwave reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Add a solvent mixture of ethanol and water (4:1 v/v).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 100-120 °C for 20-40 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Reaction Conditions for Structurally Similar Compounds

The following tables summarize successful Suzuki coupling conditions reported for analogous bromo-azaheterocycles, providing a valuable reference for optimization.

Table 1: Catalyst and Base Screening for Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [6]

EntryPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (10%)K₂CO₃DME/H₂O801868
2Pd(PPh₃)₂Cl₂ (10%)K₂CO₃DME/H₂O801855
3Pd(PCy₃)₂ (10%)K₂CO₃DME/H₂O80645
4Pd(dppf)Cl₂ (10%) K₂CO₃ DME/H₂O 80 2 84

Data adapted from a study on a similar bromo-azaheterocycle, highlighting the superior performance of Pd(dppf)Cl₂.[6]

Table 2: Representative Suzuki Coupling Reactions of Bromo-Azaheterocycles

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O802 h85[6]
5-Bromoindoline derivativeNaphthalene-2-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃EtOH/H₂O100 (MW)25 min97[7]
5-Bromoindoline derivativePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃EtOH/H₂O100 (MW)30 min92[7]
7-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidXPhosPdG3 (10)K₃PO₄Dioxane/H₂O120 (MW)2 h82[11]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhos (2.5/5)K₂CO₃Dioxane/H₂O120 (MW)40 min74[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and robust method for the synthesis of 5-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridines. By leveraging established protocols for similar azaheterocycles, researchers can efficiently access a wide array of novel compounds. The data and protocols presented here provide a strong foundation for the synthesis of these valuable intermediates for drug discovery programs, particularly in the development of potent and selective kinase inhibitors. Careful optimization of the catalyst, base, and solvent system for each specific substrate is recommended to achieve the highest possible yields and purity.

References

experimental protocol for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a versatile heterocyclic building block, via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The methodologies described herein enable the introduction of a wide range of substituents at the C5-position, facilitating the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound, also known as 5-bromo-6-methyl-7-azaindole, is a valuable scaffold in medicinal chemistry. The bromine atom at the C5-position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of aryl, heteroaryl, amino, and alkynyl moieties. These functionalizations are critical for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

C5-Functionalization Strategies

The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope, good functional group tolerance, and generally high yields.

Diagram of Functionalization Pathways

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling A This compound B Aryl/Heteroaryl Boronic Acid/Ester A->B D Primary/Secondary Amine A->D F Terminal Alkyne A->F C Pd Catalyst Base B->C H 5-Aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine C->H E Pd Catalyst Ligand Base D->E I 5-Amino-6-methyl-1H-pyrrolo[2,3-b]pyridine E->I G Pd Catalyst Cu(I) Co-catalyst Base F->G J 5-Alkynyl-6-methyl-1H-pyrrolo[2,3-b]pyridine G->J

Caption: Palladium-catalyzed functionalization pathways of this compound.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the functionalization of 5-bromo-substituted pyrrolo[2,3-b]pyridines and structurally related heterocycles. Optimal conditions for this compound may require further screening.

Table 1: Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O901585-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME80292
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME80288
4N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME80275

Yields are based on studies with similar bromo-substituted pyridines and indazoles.[1][2][3][4][5][6]

Table 2: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene1001880-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2475-85
3n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene1004-1270-80
4N-MethylpiperazineRuPhos precatalyst (1)RuPhos (1)LiHMDS (2.4)THF650.594

Yields are based on studies with similar bromopyridines and halo-7-azaindoles.[7][8]

Table 3: Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THFRT1685-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)DMF60490
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)THFRT1285
41-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THFRT1688

Yields are based on studies with similar bromo-substituted pyridines and bromoindoles.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Diagram of Suzuki Coupling Workflow

G A Combine Reactants (Bromo-azaindole, Boronic Acid, Base) B Add Solvent and Catalyst A->B C Degas Mixture B->C D Heat Reaction Mixture C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quench, Extract, Dry) E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene, with or without water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add the anhydrous solvent and then the palladium catalyst.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction until completion.

  • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the synthesis of 5-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Diagram of Buchwald-Hartwig Amination Workflow

G A Combine Reactants (Bromo-azaindole, Amine, Base) B Add Solvent, Catalyst, and Ligand A->B C Degas Mixture B->C D Heat Reaction Mixture C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quench, Extract, Dry) E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, or LiHMDS) (1.4-2.5 equiv)

  • Anhydrous solvent (e.g., toluene or THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox (if applicable), and add the anhydrous solvent followed by the amine via syringe.

  • Place the reaction vessel in a preheated oil bath and stir at the indicated temperature.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of 5-alkynyl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Diagram of Sonogashira Coupling Workflow

G A Combine Reactants (Bromo-azaindole, Alkyne, Base) B Add Solvent, Pd Catalyst, and Cu(I) Co-catalyst A->B C Degas Mixture B->C D Stir at RT or Heat C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quench, Extract, Dry) E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization G->H

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat as required.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

References

Application Notes and Protocols: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting protein kinases.[1] Aberrant kinase activity is a hallmark of many diseases, including cancer, making the development of novel kinase inhibitors a critical area of research. This document provides a detailed protocol for the multi-step synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative with potential as a kinase inhibitor. The synthesis involves the preparation of a substituted pyridine precursor followed by the construction of the fused pyrrole ring. This protocol is intended to guide researchers in the synthesis of this and structurally related compounds for kinase screening and drug discovery programs.

Introduction

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases. The 7-azaindole core is a bioisostere of indole and purine, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[1] This structural feature has led to the development of numerous 7-azaindole-based kinase inhibitors. The introduction of bromine and methyl substituents on the pyridine ring of the 7-azaindole core can modulate the compound's potency, selectivity, and pharmacokinetic properties. This protocol outlines a synthetic route to this compound, a novel analog for investigation as a kinase inhibitor.

Signaling Pathway Context: Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism in signal transduction. Small molecule inhibitors can block this activity, often by competing with ATP for binding to the kinase's active site. The diagram below illustrates a generic kinase signaling pathway and the point of inhibition.

Kinase_Signaling_Pathway General Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor 1. Binding Upstream Kinase Upstream Kinase Receptor->Upstream Kinase 2. Activation Target Kinase Target Kinase Upstream Kinase->Target Kinase 3. Phosphorylation Substrate Protein Substrate Protein Target Kinase->Substrate Protein 4. Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibitor 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine Inhibitor->Target Kinase Inhibition

Caption: General kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The synthesis of this compound is proposed as a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-5-bromo-6-methylpyridine. The second stage is the construction of the pyrrolo[2,3-b]pyridine ring system via a palladium-catalyzed cross-coupling reaction, a method analogous to the Larock indole synthesis.

Stage 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

This procedure is adapted from established methods for the synthesis of substituted aminopyridines.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
2-Amino-6-methylpyridineC₆H₈N₂108.1410.8 g (0.1 mol)
Acetic Acid (glacial)C₂H₄O₂60.05100 mL
BromineBr₂159.8116.0 g (0.1 mol)
Sodium Hydroxide (50% aq. solution)NaOH40.00As needed
Diethyl Ether(C₂H₅)₂O74.12For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • Dissolve 2-amino-6-methylpyridine in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-amino-5-bromo-6-methylpyridine.

Expected Yield and Characterization:

CompoundAppearanceYield (%)Melting Point (°C)
2-Amino-5-bromo-6-methylpyridineOff-white to pale yellow solid75-8595-98
Stage 2: Synthesis of this compound

This stage utilizes a palladium-catalyzed annulation reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
2-Amino-5-bromo-6-methylpyridineC₇H₈BrN₃214.064.28 g (0.02 mol)
1,1-Diethoxy-N,N-dimethylmethanamineC₇H₁₇NO₂147.223.53 g (0.024 mol)
Palladium(II) AcetatePd(OAc)₂224.5045 mg (0.0002 mol)
TriphenylphosphinePPh₃262.29105 mg (0.0004 mol)
Potassium CarbonateK₂CO₃138.215.53 g (0.04 mol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL
Ethyl AcetateC₄H₈O₂88.11For extraction
Saturated Sodium Chloride Solution (Brine)NaCl (aq)-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromo-6-methylpyridine, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add anhydrous DMF to the flask via syringe.

  • Add 1,1-diethoxy-N,N-dimethylmethanamine to the reaction mixture.

  • Heat the mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Expected Yield and Characterization:

CompoundAppearanceYield (%)Melting Point (°C)
This compoundWhite to off-white solid40-60180-185

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic workflow.

Synthesis_Workflow Synthesis Workflow for this compound cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Pyrrole Ring Formation Start1 2-Amino-6-methylpyridine Step1_1 Bromination with Br2 in Acetic Acid Start1->Step1_1 Product1 2-Amino-5-bromo-6-methylpyridine Step1_1->Product1 Start2 2-Amino-5-bromo-6-methylpyridine Product1->Start2 Intermediate Step2_1 Palladium-Catalyzed Annulation (with 1,1-Diethoxy-N,N-dimethylmethanamine) Start2->Step2_1 Product2 This compound Step2_1->Product2

Caption: A two-stage workflow for the synthesis of the target kinase inhibitor.

Kinase Inhibition Profile (Hypothetical Data)

The synthesized this compound can be screened against a panel of kinases to determine its inhibitory activity. The following table presents hypothetical IC₅₀ values to illustrate how such data would be presented.

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C>1000
Kinase D80

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound, a promising candidate for development as a kinase inhibitor. The described synthetic route is robust and can potentially be adapted for the synthesis of a library of related analogs for structure-activity relationship (SAR) studies. Further biological evaluation of this compound is warranted to elucidate its specific kinase targets and its potential as a therapeutic agent.

References

Application Notes and Protocols for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives and detailed protocols for their evaluation. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1][2] The bromine atom at the 5-position serves as a key functional group for synthetic elaboration, allowing for the generation of diverse derivatives with a range of biological activities, including antitumor, antiviral, and antibacterial properties.[1][3]

Biological Activities and Data Presentation

While specific biological assay data for this compound is not extensively available in the public domain, studies on structurally related 5-bromo-7-azaindole derivatives provide valuable insights into their potential as anticancer agents. The following data summarizes the in vitro antiproliferative activity of a series of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives against a panel of human cancer cell lines.[4]

Compound IDTarget Cell LineIC50 (µM)[4]
23j HT-29 (Colon)>50
H460 (Lung)10.375
A549 (Lung)11.231
MDA-MB-231 (Breast)>50
23o HT-29 (Colon)>50
H460 (Lung)7.853
A549 (Lung)8.126
MDA-MB-231 (Breast)>50
23p HT-29 (Colon)4.531
H460 (Lung)2.357
A549 (Lung)3.012
MDA-MB-231 (Breast)4.872
Sunitinib HT-29 (Colon)11.832
H460 (Lung)10.591
A549 (Lung)12.331
MDA-MB-231 (Breast)13.015

Experimental Protocols

Antiproliferative Activity - MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, H460, HT-29)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against specific protein kinases.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in the kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound (or vehicle control) to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP. The final volume and concentrations should be optimized for each specific kinase.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. Follow the manufacturer's instructions.

    • This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PI3K PI3K FGFR->PI3K Activates JAK JAK FGFR->JAK Activates RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT STAT STAT JAK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT->Gene_Expression STAT->Gene_Expression JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes Gene_Transcription Gene Transcription (Inflammation, Immunity) STAT_active->Gene_Transcription Translocates & Binds DNA Experimental_Workflow Experimental Workflow for Biological Evaluation cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies Compound 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay Kinase_Assay Kinase Inhibition Assay Compound->Kinase_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial_Assay IC50_Determination IC50 / MIC Determination Cytotoxicity_Assay->IC50_Determination Kinase_Assay->IC50_Determination Antimicrobial_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies SAR_Analysis->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies SAR_Analysis->In_Vivo_Studies

References

Application Note: A Step-by-Step Protocol for Suzuki-Miyaura Coupling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] This protocol is designed to be a reliable starting point for researchers looking to synthesize novel derivatives for drug discovery and development.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below. This palladium-catalyzed reaction typically involves an organoborane and an organic halide, facilitated by a base.[1]

General Reaction:

Experimental Protocol

This protocol is a generalized procedure compiled from established methods for Suzuki couplings on similar heterocyclic systems.[5][6][7][8] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of dioxane and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv). If a ligand is used, it is also added at this stage.

  • Solvent Addition: Add the anhydrous solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7]

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical quantitative data for the Suzuki coupling of this compound. These values are representative and may require optimization for specific substrates.

ParameterValue/RangeNotes
This compound1.0 equivLimiting reagent.
Arylboronic Acid1.2 - 1.5 equivA slight excess is used to ensure complete consumption of the starting material.
Palladium Catalyst2 - 5 mol %Common catalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(dppf)Cl₂.[7][9][10]
Base2.0 - 3.0 equivK₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[7][9]
Solvent0.1 - 0.2 MConcentration of the limiting reagent. 1,4-dioxane/water is a typical solvent system.[6][7]
Temperature80 - 110 °CHigher temperatures may be required for less reactive substrates.[6][11]
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS.
Yield60 - 95%Highly dependent on the specific substrates and reaction conditions.[5][11]

Visualizations

Suzuki-Miyaura Catalytic Cycle:

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R¹-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R²-B(OR)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R¹-Pd(II)-R² L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regeneration of Catalyst Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow:

This diagram outlines the logical flow of the experimental protocol, from reaction setup to the final purified product.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base, Solvent) start->setup degas Degassing (Inert Atmosphere) setup->degas reaction Heating and Stirring (80-110 °C, 2-24h) degas->reaction monitor Reaction Monitoring (TLC or LC-MS) reaction->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A flowchart of the experimental workflow for Suzuki coupling.

Conclusion

This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura cross-coupling of this compound. The provided reaction parameters, catalytic cycle, and experimental workflow are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel 7-azaindole derivatives. Researchers should note that while this protocol is robust, optimization for specific substrates is often necessary to achieve the best results.

References

Application Notes and Protocols for the Functionalization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a versatile heterocyclic building block in medicinal chemistry and drug discovery. The strategic introduction of various substituents at different positions of the pyrrolo[2,3-b]pyridine core can significantly modulate the biological activity of the resulting molecules.

Introduction

This compound, also known as 5-bromo-6-methyl-7-azaindole, is a key intermediate in the synthesis of a wide range of biologically active compounds. The presence of a bromine atom at the C5-position, a methyl group at the C6-position, and various reactive C-H bonds on both the pyridine and pyrrole rings, offers multiple handles for selective functionalization. This allows for the systematic exploration of the chemical space around this privileged scaffold, aiding in the development of novel therapeutics.

This document outlines protocols for functionalization at the following positions:

  • C5-Position: Primarily through palladium-catalyzed cross-coupling reactions.

  • C2 and C3-Positions: Via electrophilic substitution, C-H activation, and metalation-quench sequences.

  • C4 and C7-Positions: Primarily through C-H activation strategies.

  • C6-Methyl Group: Functionalization of the methyl group itself.

  • N1-Position: N-H functionalization or protection.

Functionalization at the C5-Position (Palladium-Catalyzed Cross-Coupling)

The bromine atom at the C5-position is the most common site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C5-position and a variety of aryl or heteroaryl boronic acids or esters.[1][2]

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1) or DME, is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME802~90
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1006~85
3Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME803~88

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Start Start Reagents Combine Reactants: - 5-Bromo-6-methyl-7-azaindole - Arylboronic Acid - Pd Catalyst & Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product C2_Functionalization cluster_0 Reaction Sequence N-Protection N-Protection Directed Metalation Directed Metalation N-Protection->Directed Metalation Electrophilic Quench Electrophilic Quench Directed Metalation->Electrophilic Quench Deprotection (optional) Deprotection (optional) Electrophilic Quench->Deprotection (optional) C2-Functionalized Product C2-Functionalized Product Deprotection (optional)->C2-Functionalized Product 5-Bromo-6-methyl-7-azaindole 5-Bromo-6-methyl-7-azaindole 5-Bromo-6-methyl-7-azaindole->N-Protection

References

Application Notes and Protocols for In Vitro Kinase Assays of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. The specific derivative, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a key intermediate in the synthesis of potent and selective kinase inhibitors. This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of compounds derived from this scaffold, focusing on Fibroblast Growth Factor Receptors (FGFRs) as a representative target class.

Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention. The protocol described herein utilizes a luminescence-based assay to quantify kinase activity by measuring ATP consumption, a method that is both robust and amenable to high-throughput screening.

Signaling Pathway Context

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Inhibition of FGFR kinase activity can block these downstream signals, thereby impeding tumor growth.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_active Activated FGFR (Dimerized & Phosphorylated) FGFR->FGFR_active Dimerization & Autophosphorylation RAS RAS FGFR_active->RAS PI3K PI3K FGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription->Cell Proliferation, Survival, Angiogenesis Inhibitor 5-Bromo-6-methyl-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->FGFR_active Inhibits

Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyridine derivative.

Experimental Protocols

This section details a luminescence-based in vitro kinase assay protocol for determining the half-maximal inhibitory concentration (IC50) of a this compound based inhibitor against a representative kinase, FGFR1. The ADP-Glo™ Kinase Assay is used as the detection method, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials and Reagents
  • Enzyme: Recombinant Human FGFR1 (catalytic domain)

  • Substrate: Poly(Glu, Tyr) 4:1 peptide

  • Inhibitor: this compound derivative, dissolved in 100% DMSO

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[1]

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)

  • Plates: 384-well, white, opaque plates

  • Instrumentation: Multimode plate reader with luminescence detection capabilities

Assay Procedure

The following procedure is optimized for a 384-well plate format.

  • Inhibitor Preparation:

    • Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.

    • Further dilute the DMSO serial dilutions into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO in Kinase Assay Buffer) to the appropriate wells of the 384-well plate.

    • Prepare a master mix containing the FGFR1 enzyme. Add 2 µL of the enzyme solution to each well. The final concentration of FGFR1 should be optimized for each batch of enzyme, typically in the range of 1-5 ng per well.[1]

    • Prepare a master mix of the substrate and ATP in Kinase Assay Buffer. The final concentration of the Poly(Glu, Tyr) substrate is typically 0.2 µg/µL, and the ATP concentration should be at or near the Km for FGFR1 (e.g., 25-50 µM).[1][2]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.[1]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]

    • Incubate the plate at room temperature for 30 minutes.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Subtract the background luminescence (wells with no enzyme) from all experimental wells.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3][4][5]

Data Presentation

The quantitative data for the in vitro kinase assay should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Reagent Concentrations for FGFR1 Kinase Assay

ReagentStock ConcentrationVolume per Well (µL)Final Concentration in Assay (5 µL)
Inhibitor/VehicleVariable in DMSO1Variable (DMSO ≤ 1%)
FGFR1 Enzyme1.5 ng/µL23 ng (0.6 ng/µL)
Poly(Glu, Tyr) 4:1 Substrate / ATP Mix0.5 µg/µL / 125 µM20.2 µg/µL / 50 µM

Table 2: Hypothetical Inhibitory Activity of a this compound Derivative

Kinase TargetIC50 (nM)
FGFR115.2
FGFR225.8
FGFR340.1
VEGFR2250.6
CDK2>10,000

Experimental Workflow

The following diagram illustrates the key steps in the in vitro kinase assay protocol for determining the IC50 of a test compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate_atp Prepare Substrate/ATP Master Mix initiate_reaction Initiate Reaction with Substrate/ATP Mix prep_substrate_atp->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubation Incubate at RT (60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo Reagent) incubation->stop_reaction incubation_stop Incubate at RT (40 min) stop_reaction->incubation_stop generate_signal Generate Luminescence (Kinase Detection Reagent) incubation_stop->generate_signal incubation_signal Incubate at RT (30 min) generate_signal->incubation_signal read_plate Measure Luminescence incubation_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

References

Applications of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-methyl-7-azaindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is considered a "privileged structure" due to its ability to mimic the purine core of ATP, enabling compounds containing this motif to bind to the ATP-binding site of various kinases. The presence of a bromine atom at the 5-position provides a crucial handle for synthetic diversification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of substituents to fine-tune the potency, selectivity, and pharmacokinetic properties of derivative compounds. The additional methyl group at the 6-position can influence the electronic properties and steric interactions of the molecule, offering further opportunities for targeted drug design.

This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for oncology and agents targeting neurodegenerative diseases. Detailed experimental protocols for key synthetic transformations are also provided.

Key Applications in Drug Discovery

The this compound scaffold is a key intermediate in the synthesis of compounds targeting a range of diseases. Its derivatives have shown promise as:

  • Kinase Inhibitors: The 7-azaindole core is a well-established hinge-binding motif for many protein kinases. By modifying the 5-position, medicinal chemists can develop potent and selective inhibitors of various kinase families, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and Phosphoinositide 3-kinases (PI3K). These kinases are often dysregulated in cancer and inflammatory diseases.

  • Antitumor Agents: Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated broad-spectrum antitumor activity. For instance, compounds derived from 5-bromo-7-azaindolin-2-one have been shown to be more potent than existing drugs like Sunitinib against certain cancer cell lines.

  • Phosphodiesterase (PDE) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine nucleus has been successfully employed to develop inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system disorders.

  • Neuroprotective Agents: The structural features of 7-azaindole derivatives make them attractive candidates for the development of agents to treat neurodegenerative diseases. Research has explored their potential in modulating pathways relevant to conditions like Alzheimer's and Parkinson's disease.

Data Presentation: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

While specific quantitative data for compounds directly derived from this compound is limited in publicly available literature, the following tables summarize the biological activity of closely related 1H-pyrrolo[2,3-b]pyridine derivatives, illustrating the potential of this scaffold.

Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Reference
4h FGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
11h PDE4B140[2]

Table 2: Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
23p HepG2 (Liver)2.357
A549 (Lung)2.891
Skov-3 (Ovarian)3.012
Sunitinib (Reference) HepG2 (Liver)31.594
A549 (Lung)49.036
Skov-3 (Ovarian)35.821

Experimental Protocols

The following protocols describe key synthetic transformations involving this compound. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl substituent at the 5-position of the 7-azaindole core.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid/ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl/heteroaryl-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: N-Protection of the Pyrrole Ring

Protection of the pyrrole nitrogen is often necessary before subsequent functionalization reactions. The tosyl (Ts) and benzenesulfonyl (Bs) groups are commonly used.

Materials:

  • This compound

  • Tosyl chloride (TsCl) or Benzenesulfonyl chloride (BsCl) (1.1 equivalents)

  • Base (e.g., NaH, K₂CO₃) (1.2 equivalents)

  • Anhydrous solvent (e.g., DMF, THF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-protected product.

Visualizations

experimental_workflow start 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura Coupling start->suzuki protection N-Protection start->protection intermediate1 5-Aryl/Heteroaryl-6-methyl- 1H-pyrrolo[2,3-b]pyridine suzuki->intermediate1 intermediate2 N-Protected-5-Bromo- 6-methyl-1H-pyrrolo[2,3-b]pyridine protection->intermediate2 diversification Further Diversification intermediate1->diversification intermediate2->diversification bioactive Bioactive Compounds diversification->bioactive

Caption: Synthetic pathways for diversifying this compound.

signaling_pathway cluster_kinase Kinase Signaling Kinase e.g., FGFR, JAK Substrate Substrate Protein Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., RAS-MEK-ERK) pSubstrate->Downstream CellularResponse Cellular Response (Proliferation, Survival) Downstream->CellularResponse Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of kinase signaling by 1H-pyrrolo[2,3-b]pyridine derivatives.

References

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Using 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mutations, gene amplification, or translocations, is implicated in the pathogenesis of various cancers, including breast, lung, and bladder cancer, as well as in developmental disorders.[2] This has made FGFRs attractive targets for the development of novel cancer therapeutics.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP in the kinase domain of various protein kinases.[3][4] This core structure has been successfully utilized to develop potent and selective inhibitors of several kinases, including FGFRs. The strategic functionalization of the 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine core allows for the exploration of chemical space and the optimization of inhibitory activity and selectivity against the different FGFR isoforms.

These application notes provide detailed protocols for the synthesis of a representative FGFR inhibitor derived from this compound and for the subsequent in vitro evaluation of its biological activity.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to an FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular responses like proliferation and survival.[2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Tyrosine Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f1->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 Recruitment PI3K PI3K FRS2->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor FGFR Inhibitor (e.g., from 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine) Inhibitor->FGFR:f1 Inhibition

Figure 1: Simplified FGFR Signaling Pathway and Inhibition.

Data Presentation

The following tables summarize the in vitro activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms and cancer cell lines.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4a 100---[2]
4h 7925712[2]
4l 32---[2]
Compound4T1 GI50 (µM)MDA-MB-231 GI50 (µM)MCF-7 GI50 (µM)Reference
4a 2.55.13.8[2]
4h 0.81.21.5[2]
4l 1.93.52.7[2]

Experimental Protocols

Synthesis of a Representative FGFR Inhibitor

This protocol describes a plausible synthetic route to a potent FGFR inhibitor starting from this compound, based on established palladium-catalyzed cross-coupling reactions.

Synthesis_Workflow Start 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine Step1 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Start->Step1 Intermediate1 5-Aryl-6-methyl- 1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Condensation (Aldehyde) Intermediate1->Step2 Intermediate2 Intermediate Aldimine Step2->Intermediate2 Step3 Reduction (e.g., NaBH4) Intermediate2->Step3 FinalProduct Final FGFR Inhibitor Step3->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound, also known as 5-Bromo-6-methyl-7-azaindole, typically involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. A common strategy begins with a substituted pyridine, such as 2-amino-5-bromo-6-methylpyridine, which can then undergo cyclization to form the bicyclic azaindole system. Another approach involves the functionalization of the 7-azaindole core, for instance, through bromination and methylation.

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields in azaindole synthesis can be attributed to several factors. The electron-deficient nature of the pyridine ring can make certain cyclization reactions challenging. Additionally, side reactions, incomplete conversion of starting materials, and product degradation under harsh reaction conditions can significantly impact the overall yield. Careful optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial.

Q3: I am observing multiple spots on my TLC analysis after the reaction. What are the likely impurities?

A3: The formation of multiple products is a common issue. Likely impurities include unreacted starting materials, partially reacted intermediates, and isomers formed during the reaction. For instance, if starting from a substituted pyridine, incomplete cyclization can leave behind pyridine intermediates. Isomer formation can occur if the cyclization reaction is not regioselective.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the final product is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Inefficient cyclization of the pyridine precursor.- Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal condition without degrading the product. - Screen Different Bases/Catalysts: The choice of base or catalyst is critical for the cyclization step. If using a base-mediated cyclization, consider screening different organic or inorganic bases (e.g., potassium tert-butoxide, sodium hydride). For palladium-catalyzed reactions, experiment with different ligands and palladium sources. - Check Starting Material Purity: Impurities in the starting pyridine derivative can inhibit the reaction. Verify the purity of your starting material by NMR or LC-MS.
Formation of a Major Side Product Undesired side reactions, such as dimerization of starting materials or reaction with the solvent.- Lower Reaction Concentration: High concentrations can sometimes favor side reactions. Try running the reaction at a lower molarity. - Change the Solvent: The solvent can play a significant role in the reaction outcome. Experiment with different aprotic solvents of varying polarity (e.g., THF, Dioxane, DMF, Toluene). - Protecting Groups: If your starting material has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
Product is Contaminated with Starting Material Incomplete reaction.- Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS and extend the reaction time until the starting material is consumed. - Increase Reagent Stoichiometry: A slight excess of one of the key reagents (e.g., the cyclizing agent) may be necessary to drive the reaction to completion.
Difficulty in Purifying the Product from Isomers Poor separation of closely related isomers by chromatography.- Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) might improve separation. - Consider Recrystallization: If chromatography is ineffective, attempt to purify the product by recrystallization from various solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Synthesis from 2-Amino-5-bromo-3-methylpyridine

This protocol outlines a potential synthetic route involving the formation of the pyrrole ring from a substituted aminopyridine.

Step 1: Formylation of 2-Amino-5-bromo-3-methylpyridine

  • Reaction: Vilsmeier-Haack or Duff reaction to introduce a formyl group at the 3-position.

  • Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Procedure: To a solution of 2-amino-5-bromo-3-methylpyridine in DMF at 0 °C, slowly add POCl₃. Stir the reaction mixture at room temperature and then heat to 60-80 °C until the reaction is complete (monitor by TLC).

  • Work-up: Carefully quench the reaction with ice water and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Step 2: Reductive Cyclization to form this compound

  • Reaction: Reduction of the nitro group (if introduced in a preceding step) and subsequent cyclization. A more direct approach could involve a palladium-catalyzed cyclization.

  • Reagents: A reducing agent like sodium dithionite or catalytic hydrogenation (e.g., H₂/Pd-C) followed by acid or base-catalyzed cyclization.

  • Procedure: The specific conditions for this step will largely depend on the exact nature of the intermediate from Step 1. A thorough literature search for analogous cyclizations is recommended.

Yield Improvement Strategies

The following table summarizes potential strategies to improve the yield of the synthesis, based on common practices in azaindole synthesis.

Parameter Standard Condition Alternative Conditions for Optimization Expected Outcome
Cyclization Catalyst Palladium(II) acetatePd₂(dba)₃, Pd(PPh₃)₄Improved catalytic activity and yield.
Ligand for Pd-catalysis Triphenylphosphine (PPh₃)Xantphos, SPhos, other Buchwald ligandsEnhanced reaction rates and yields, especially for challenging substrates.
Base for Cyclization Potassium carbonate (K₂CO₃)Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)Stronger, non-nucleophilic bases can facilitate the cyclization more effectively.
Reaction Solvent TolueneDioxane, DMF, AcetonitrileSolvent polarity can significantly influence reaction kinetics and solubility of intermediates.
Temperature 80-100 °CMicrowave irradiation (120-150 °C)Accelerated reaction times and potentially higher yields.

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway A 2-Amino-5-bromo-6-methylpyridine B Intermediate (e.g., 2-Amino-5-bromo-3-formyl-6-methylpyridine) A->B Formylation C This compound B->C Cyclization

Caption: Proposed synthetic pathway to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp ScreenCatalyst Screen Catalysts/Bases OptimizeTemp->ScreenCatalyst ChangeSolvent Change Solvent ScreenCatalyst->ChangeSolvent IncompleteReaction Incomplete Reaction? ChangeSolvent->IncompleteReaction IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes SideProducts Major Side Products? IncompleteReaction->SideProducts No IncreaseStoich Increase Reagent Stoichiometry IncreaseTime->IncreaseStoich Success Improved Yield IncreaseTime->Success IncreaseStoich->Success LowerConc Lower Concentration SideProducts->LowerConc Yes SideProducts->Success No ProtectingGroup Consider Protecting Group LowerConc->ProtectingGroup ProtectingGroup->Success

Technical Support Center: Chromatographic Purification of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound by column chromatography.

Q1: Why is my compound showing significant peak tailing on a silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic silanol groups on the surface of the silica.[1][2] This secondary interaction leads to a non-uniform elution front, resulting in a "tailing" peak shape.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to your eluent.[3] The TEA will preferentially interact with the acidic silanol sites, masking them from your compound and leading to a more symmetrical peak shape.[4]

  • Stationary Phase Choice: Consider using a different stationary phase. Neutral or basic alumina can be a good alternative to acidic silica gel for purifying basic compounds. Alternatively, deactivated or end-capped silica gel can be used.[3]

Q2: My compound is eluting with impurities that have very similar Rf values. How can I improve the separation?

A2: Co-elution of closely related impurities is a common challenge. Several strategies can be employed to enhance resolution.

Troubleshooting Steps:

  • Optimize Solvent System: Systematically screen different solvent systems. A switch from a common system like ethyl acetate/hexanes to dichloromethane/methanol may alter the selectivity and improve separation.[5]

  • Implement Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a low-polarity mobile phase and gradually increase the proportion of the more polar solvent.[3][6] This can help to better resolve compounds that are close in polarity.

  • Column Dimensions and Packing: Use a longer, narrower column for more challenging separations. Ensure the column is packed uniformly to prevent channeling, which can decrease resolution.

Q3: I have low recovery of my compound from the column. What are the possible causes and solutions?

A3: Low recovery can be attributed to irreversible adsorption onto the stationary phase or degradation of the compound during chromatography.

Troubleshooting Steps:

  • Check Compound Stability: Before performing column chromatography, test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any new spots (degradation products) have formed.

  • Deactivate Silica Gel: If your compound is acid-sensitive, it may be degrading on the acidic silica surface. Pre-treating the silica gel by flushing the column with a solvent system containing triethylamine can help neutralize the stationary phase.[3]

  • Minimize Time on Column: A faster elution, possibly through flash chromatography, can reduce the time the compound is in contact with the stationary phase, thereby minimizing potential degradation or irreversible adsorption.

Q4: My sample is streaking on the TLC plate and the column. What should I do?

A4: Streaking is often caused by applying too much sample (overloading) or poor solubility of the sample in the mobile phase.

Troubleshooting Steps:

  • Dilute the Sample: Prepare a more dilute solution of your crude material for spotting on the TLC plate and for loading onto the column.

  • Sample Loading Technique: For column chromatography, if the compound has poor solubility in the eluent, consider using a "dry loading" technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[7][8][9][10]

Data Presentation

Estimated Rf Values in Common Solvent Systems

The following table provides estimated Retention Factor (Rf) values for this compound on a standard silica gel TLC plate. These values are for guidance and should be used as a starting point for developing an optimal solvent system for your specific separation. The ideal Rf for column chromatography is typically in the range of 0.2-0.4.[6]

Solvent System (v/v)PolarityEstimated Rf ValueNotes
100% HexaneVery Low~0.0The compound is not expected to move from the baseline.
10% Ethyl Acetate / 90% HexaneLow0.1 - 0.2A good starting point for initial TLC analysis.
25% Ethyl Acetate / 75% HexaneMedium0.3 - 0.45Likely a suitable eluent for column chromatography.
50% Ethyl Acetate / 50% HexaneMedium-High0.6 - 0.75The compound may elute too quickly for good separation.
5% Methanol / 95% DichloromethaneHigh0.4 - 0.55An alternative solvent system for improved selectivity.

Note: The addition of 0.5% triethylamine to the solvent system may slightly increase the Rf values and improve spot shape.

Experimental Protocols

Detailed Methodology for Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound on a gram scale.

1. Preparation of the Slurry and Column Packing:

  • Based on TLC analysis, choose an appropriate solvent system (e.g., 25% Ethyl Acetate / 75% Hexane).

  • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude sample.

  • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add a protective layer of sand on top.

  • Continuously run the eluent through the column, ensuring the solvent level never drops below the top of the sand layer.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude sample) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7][8]

  • Carefully add this powder onto the top layer of sand in the packed column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column without disturbing the sample layer.

  • Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the elution process by periodically analyzing the collected fractions using TLC.

4. Visualization and Product Isolation:

  • Visualize the TLC plates using a UV lamp (254 nm), as the pyrrolo[2,3-b]pyridine core is UV active.[11][12] An iodine chamber can also be used as a secondary visualization method.[11][12][13]

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting Workflow for Chromatographic Purification

TroubleshootingWorkflow Troubleshooting Workflow for Purification start Start Purification run_tlc Run TLC with Crude Material start->run_tlc assess_tlc Assess TLC Result run_tlc->assess_tlc good_sep Good Separation? (Rf ~0.2-0.4, no tailing) assess_tlc->good_sep Spots Visible low_recovery Problem: Low Recovery or Streaking assess_tlc->low_recovery Streaking or No Spots run_column Run Column Chromatography good_sep->run_column Yes tailing Problem: Peak Tailing good_sep->tailing No, Tailing poor_sep Problem: Poor Separation (Co-elution) good_sep->poor_sep No, Poor Separation analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_product Combine Pure Fractions & Evaporate analyze_fractions->pure_product Pure Fractions Identified end Purified Product pure_product->end add_tea Solution: Add 0.1-1% Triethylamine to Eluent tailing->add_tea change_stationary Solution: Use Alumina or Deactivated Silica tailing->change_stationary add_tea->run_tlc Re-run TLC change_stationary->run_tlc Re-run TLC optimize_solvent Solution: Change Solvent System (e.g., DCM/MeOH) poor_sep->optimize_solvent use_gradient Solution: Use Gradient Elution poor_sep->use_gradient optimize_solvent->run_tlc Re-run TLC use_gradient->run_column Apply to Column check_stability Action: Check Stability on Silica low_recovery->check_stability dry_load Solution: Use Dry Loading Technique low_recovery->dry_load dry_load->run_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. The information is designed to help identify and troubleshoot potential side reaction products and impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Based on available literature, a common approach to synthesizing the pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, involves the cyclization of appropriately substituted pyridine derivatives. One potential route to this compound is detailed in patent WO2007/135398. The synthesis likely proceeds through the formation of a substituted aminopyridine, followed by a cyclization reaction to construct the pyrrole ring.

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: Several side reactions can occur depending on the specific synthetic route employed. Key areas of concern include the cyclization step to form the pyrrolo[2,3-b]pyridine core and the bromination step. Potential side reactions include:

  • Incomplete Cyclization: The reaction to form the fused pyrrole ring may not go to completion, leaving unreacted starting materials or intermediates in the final product.

  • Over-bromination: Introduction of the bromine atom at the 5-position may be accompanied by the formation of di- or tri-brominated species, especially if the reaction conditions are not carefully controlled.

  • Side-chain Bromination: The methyl group at the 6-position is susceptible to radical bromination, which can lead to the formation of 5-bromo-6-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine.

  • N-Alkylation vs. C-Alkylation: During the introduction of the methyl group, there is a possibility of N-alkylation on the pyrrole nitrogen, leading to the formation of regioisomers.

  • Dehalogenation: In subsequent reaction steps, such as cross-coupling reactions, the bromo substituent can be lost, resulting in the formation of 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Q3: How can I detect these side products?

A3: A combination of analytical techniques is recommended for the detection and characterization of potential side products:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of multiple components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to separate and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of impurities by providing their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated impurities.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Problem 1: Presence of an impurity with a mass of M+78/80

Possible Cause: This mass difference suggests the presence of a di-brominated product, likely from over-bromination. The second bromine atom could be on the pyrrolo[2,3-b]pyridine ring or on the methyl group.

Troubleshooting Steps:

  • Optimize Bromination Conditions:

    • Reduce the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide).

    • Lower the reaction temperature.

    • Shorten the reaction time.

  • Purification:

    • Utilize column chromatography with a carefully selected solvent gradient to separate the mono- and di-brominated products.

    • Recrystallization may also be effective in removing the di-brominated impurity.

Problem 2: Observation of a debrominated product (mass of M-79/81)

Possible Cause: Loss of the bromo substituent can occur during subsequent reaction steps, particularly those involving palladium catalysis (e.g., Suzuki or Heck couplings) or strong reducing agents.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • In palladium-catalyzed reactions, screen different ligands and bases to minimize hydrodehalogenation.

    • Use milder reducing agents if a reduction step is necessary.

    • Protect the bromo group if it is not the intended site of reaction.

  • Purification:

    • Separation of the brominated and debrominated products can usually be achieved by column chromatography.

Problem 3: Complex NMR spectrum suggesting the presence of isomers.

Possible Cause: This could be due to the formation of regioisomers during the cyclization step or N-alkylation instead of C-alkylation.

Troubleshooting Steps:

  • Re-evaluate Cyclization Strategy:

    • Investigate alternative cyclization methods known for higher regioselectivity, such as the Fischer, Bischler, or Madelung indole syntheses, and carefully select the appropriate starting materials.

  • Control Alkylation Conditions:

    • To favor C-alkylation, consider using a protecting group on the pyrrole nitrogen.

    • Vary the base and solvent to influence the N- vs. C-alkylation ratio.

  • Purification:

    • Isomers can often be separated by careful column chromatography or preparative HPLC.

Experimental Protocols

General Protocol for Monitoring Reactions by TLC:

  • Dissolve a small sample of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate (silica gel 60 F254).

  • Develop the plate using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

Signaling Pathways and Workflows

Troubleshooting Workflow for Impurity Identification

Troubleshooting Workflow start Impurity Detected (e.g., by LC-MS or TLC) mass_analysis Determine Mass of Impurity (LC-MS) start->mass_analysis nmr_analysis Isolate and Characterize by NMR mass_analysis->nmr_analysis Isolate Impurity over_bromination Over-bromination (M+78/80) mass_analysis->over_bromination M+78/80 dehalogenation Dehalogenation (M-79/81) mass_analysis->dehalogenation M-79/81 isomer Isomer Formation (Same Mass) mass_analysis->isomer Same M optimize_bromo Optimize Bromination (Stoichiometry, Temp.) over_bromination->optimize_bromo optimize_coupling Optimize Coupling/Reduction (Ligand, Reagent) dehalogenation->optimize_coupling optimize_cyclo Optimize Cyclization/ Alkylation Conditions isomer->optimize_cyclo purification Purify by Chromatography or Recrystallization optimize_bromo->purification optimize_coupling->purification optimize_cyclo->purification

Caption: A logical workflow for identifying and addressing common impurities encountered during the synthesis of this compound.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction setup. Always follow appropriate laboratory safety procedures.

Technical Support Center: Optimizing Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Section 1: Synthesis Overview and Workflow

The synthesis of this compound, a substituted 7-azaindole, is typically a multi-step process commencing with a functionalized pyridine precursor. A common and effective strategy involves the formation of a key di-substituted pyridine intermediate, followed by the construction of the pyrrole ring via a palladium-catalyzed annulation reaction. The generalized workflow for this synthesis is outlined below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Pyrrole Ring Formation & Final Product Start 2-Amino-6-methylpyridine Bromination Regioselective Bromination Start->Bromination Halogenation Ortho-Halogenation (e.g., Iodination) Bromination->Halogenation Key_Intermediate Key Intermediate (e.g., 3-Amino-5-bromo-2-iodo-6-methylpyridine) Halogenation->Key_Intermediate Annulation Pd-Catalyzed Annulation (e.g., with an alkyne) Key_Intermediate->Annulation Key Step Cyclization Intramolecular Cyclization Annulation->Cyclization Target Target Molecule: This compound Cyclization->Target Purification Purification (Chromatography/Recrystallization) Target->Purification

Caption: General synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for constructing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core?

A1: Several methods are established for synthesizing the 7-azaindole scaffold. The most prominent include:

  • Palladium-Catalyzed Annulation (e.g., Larock Indole Synthesis): This is a versatile method involving the reaction of an ortho-halo- or ortho-triflate-aminopyridine with an alkyne. It is often preferred due to its tolerance of various functional groups.

  • Bartoli Indole Synthesis: This method utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent. It is particularly effective for sterically hindered substrates.

  • Fischer Indole Synthesis: While classic, this route can be lower yielding for electron-deficient pyridine systems and may require harsh acidic conditions.

  • Gassman Indole Synthesis: This involves the reaction of an aminopyridine with a sulfonium salt, but it is less commonly used for this specific scaffold.

Q2: How should I select a suitable palladium catalyst and ligand for the key annulation step?

A2: The choice of catalyst and ligand is critical for a successful reaction. For Suzuki or Sonogashira-type couplings followed by cyclization, common choices include:

  • Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are frequently used palladium sources.

  • Ligands: Phosphine-based ligands such as PPh₃, Xantphos, or BINAP are often employed to stabilize the palladium center and facilitate the catalytic cycle. The optimal choice depends on the specific substrates and may require screening.

Q3: What analytical techniques are essential for monitoring this synthesis?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress by observing the consumption of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product mass and to identify potential byproducts, providing more detailed insight than TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of intermediates and the final product.

Q4: Are there specific purification challenges associated with pyrrolopyridines?

A4: Yes, the nitrogen atoms in the pyrrolopyridine core can make these compounds relatively polar. This polarity can sometimes lead to streaking or poor separation during silica gel column chromatography.[1] If this occurs, consider using an alternative stationary phase like alumina or employing a different solvent system, potentially with a small amount of a basic additive like triethylamine (Et₃N) to reduce tailing.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format.

Part A: Precursor Synthesis (Bromination & Halogenation)

Q: The initial bromination of 2-amino-6-methylpyridine results in a low yield and multiple products. How can this be improved?

A: Lack of regioselectivity is a common issue in the halogenation of activated pyridine rings.

  • Problem: Over-bromination (di- or tri-bromination) or bromination at an undesired position.

  • Cause: The amino group is a strong activating group, making the ring highly susceptible to electrophilic substitution.

  • Solution:

    • Control Stoichiometry: Use a precise amount of the brominating agent (e.g., 1.0-1.1 equivalents of N-Bromosuccinimide (NBS) or Bromine).

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to increase selectivity.

    • Protecting Group: Consider protecting the amino group as an acetamide.[2] This moderates its activating effect and can improve selectivity. The acetyl group can be removed later under acidic or basic conditions.

Part B: Pyrrole Ring Formation (Palladium-Catalyzed Annulation)

Q: The palladium-catalyzed annulation reaction is failing or shows very low conversion. What are the potential causes and solutions?

A: This is a complex catalytic cycle sensitive to multiple factors. A systematic approach to troubleshooting is necessary.

G cluster_reagents Reagent Quality cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Start Low / No Product in Annulation Step Check_SM Is Starting Material Pure? Start->Check_SM Check_Pd Is Pd Catalyst Active (Not Pd Black)? Start->Check_Pd Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Solvent Is Solvent Anhydrous & Degassed? Check_SM->Check_Solvent Check_Ligand Is Ligand Air-Stable / Non-Oxidized? Check_Pd->Check_Ligand Check_Base Is Base Suitable (Strength/Solubility)? Check_Ligand->Check_Base Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time

Caption: Troubleshooting logic for a failed Pd-catalyzed annulation reaction.

Q: I observe a significant amount of dehalogenated starting material as a byproduct. How can this be minimized?

A: Dehalogenation is a common side reaction in palladium-catalyzed processes.

  • Cause: This often occurs via a competing hydrodehalogenation pathway, which can be promoted by moisture, certain bases, or an inappropriate ligand.

  • Solution:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

    • Select a Bulky Ligand: Employing sterically hindered phosphine ligands (e.g., Xantphos, RuPhos) can often suppress this side reaction by disfavoring the hydrodehalogenation pathway.

    • Base Selection: A weaker, non-nucleophilic base might be beneficial. Screen bases like K₃PO₄, Cs₂CO₃, or organic bases.[2]

Optimization Parameters Summarized
ParameterCommon Range/OptionsTroubleshooting Advice
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (0.5-10 mol%)If reaction fails, check for precipitation of black palladium metal, indicating catalyst death. Use a fresh source.
Ligand PPh₃, BINAP, Xantphos (1-4 eq. relative to Pd)Ligand choice is critical. If dehalogenation is an issue, switch to a bulkier, electron-rich ligand.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, DIPEA (2-4 eq.)Insoluble inorganic bases are common. Ensure efficient stirring. Carbonate bases are generally a good starting point.
Solvent Dioxane, Toluene, DMF, AcetonitrileMust be anhydrous and thoroughly degassed (e.g., by sparging with argon) to prevent catalyst oxidation.
Temperature 80 - 120 °CIf the reaction is sluggish, incrementally increase the temperature. If byproduct formation is high, try a lower temperature.
Alkyne Trimethylsilylacetylene, Ethoxyacetylene (1.2-2.0 eq.)Using a TMS-protected alkyne can prevent side reactions. The TMS group is typically cleaved in situ or in a subsequent step.

Section 4: Key Experimental Protocols

The following are generalized, representative protocols for key steps in the synthesis. Note: These protocols should be adapted and optimized for the specific substrate and laboratory conditions. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: General Procedure for Bromination of a 2-Acetamidopyridine Derivative
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-acetamido-6-methylpyridine starting material (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable solvent such as Acetonitrile or Dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Palladium-Catalyzed Pyrrole Annulation
  • Setup: To an oven-dried Schlenk flask, add the 3-amino-5-bromo-2-halo-6-methylpyridine intermediate (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., Xantphos, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent and Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-Dioxane), followed by the base (e.g., K₃PO₄, 2.5 eq.) and the alkyne (e.g., Trimethylsilylacetylene, 1.5 eq.).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via LC-MS.

  • Workup: After the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material via silica gel column chromatography to yield the target this compound.

References

Technical Support Center: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and handling issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading upon storage. What are the optimal storage conditions?

A1: Proper storage is crucial for maintaining the integrity of brominated pyrrolopyridine derivatives. These compounds are sensitive to light, air, and temperature. For optimal stability, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[1][2] Refrigeration is recommended for long-term storage.

Q2: I am observing low yields and multiple side products in my cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a this compound derivative. What could be the cause?

A2: Low yields in cross-coupling reactions involving this scaffold are often due to catalyst inhibition or degradation of the starting material. The pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), leading to catalyst deactivation.[1] Additionally, impurities in the starting material or reagents can interfere with the reaction. Ensure your starting material is pure, and consider using specialized ligands or catalyst systems designed for nitrogen-containing heterocycles.[1]

Q3: Are there known stability issues with the 7-azaindole core under acidic or basic conditions?

A3: Yes, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core can be susceptible to degradation under both acidic and basic conditions. Strong acids can lead to protonation of the pyridine nitrogen, which may affect the electronic properties and stability of the ring system. Strong bases can deprotonate the pyrrole nitrogen, potentially leading to side reactions or degradation, especially at elevated temperatures. It is advisable to perform reactions under mild pH conditions whenever possible and to carefully screen for the optimal base in reactions requiring one.

Q4: I am concerned about the potential for photodegradation of my compound during experiments. What precautions should I take?

A4: this compound derivatives can be light-sensitive. To minimize photodegradation, it is recommended to work with these compounds in a laboratory with minimal exposure to direct sunlight or strong artificial light.[1] Use amber-colored glassware or wrap your reaction vessels and storage containers in aluminum foil. When conducting experiments that require prolonged light exposure, a photostability study should be performed to assess the compound's susceptibility.

Troubleshooting Guides

Issue 1: Compound Discoloration or Degradation in Solution
Symptom Possible Cause Troubleshooting Steps
Solution turns yellow/brown over timeOxidation or photodegradation1. Degas solvents before use to remove dissolved oxygen.2. Work under an inert atmosphere (e.g., argon or nitrogen).3. Protect the solution from light by using amber vials or wrapping the container in foil.
Formation of a precipitatePoor solubility or degradation product1. Ensure the compound is fully dissolved. Gentle warming or sonication may help.2. If solubility is not the issue, the precipitate may be a degradation product. Analyze the precipitate and the remaining solution by LC-MS or NMR to identify the species.
Inconsistent results in biological assaysCompound instability in assay buffer1. Prepare fresh solutions of the compound for each experiment.2. Assess the stability of the compound in the assay buffer over the time course of the experiment. Analyze samples at different time points by HPLC.
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause Troubleshooting Steps
Low or no product formationCatalyst poisoning by the pyridine nitrogen1. Increase the ligand-to-metal ratio to favor the formation of the active catalytic species.2. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can help prevent coordination of the pyridine nitrogen to the palladium center.[1]3. Consider using a different palladium precatalyst.
Formation of palladium blackCatalyst decomposition1. Ensure a strictly inert atmosphere is maintained throughout the reaction.2. Use freshly distilled and degassed solvents.3. Lower the reaction temperature and extend the reaction time.
Multiple unidentified side productsImpurities in starting materials or side reactions1. Purify the this compound starting material before use.2. Screen different bases and solvents to optimize the reaction conditions and minimize side product formation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for assessing the stability of this compound derivatives under various stress conditions, as recommended by ICH guidelines.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for up to 24 hours. Take samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for up to 24 hours. Take samples at various time points. Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for up to 24 hours, protected from light. Take samples at various time points.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 70°C for up to 48 hours. Also, reflux a solution of the compound in a suitable solvent at an elevated temperature. Analyze samples at different time points.

  • Photodegradation: Expose a solution of the compound (e.g., in quartz cuvettes) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • Analyze the stressed samples and a non-stressed control sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[7][8]

  • Quantify the amount of the parent compound remaining and any degradation products formed.

Stability Data Summary (Hypothetical Data)

The following tables present hypothetical quantitative data from a forced degradation study on a generic this compound derivative to illustrate how to present such data.

Table 1: Degradation under Hydrolytic and Oxidative Conditions

Stress ConditionTime (hours)% DegradationMajor Degradation Products (Hypothetical)
0.1 N HCl (60°C)24~15%Debrominated analog, Hydroxylated analog
0.1 N NaOH (60°C)24~25%Ring-opened products
3% H₂O₂ (RT)24~10%N-oxide

Table 2: Degradation under Thermal and Photolytic Conditions

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical)
Solid State (70°C)48 hours< 5%Minor unspecified impurities
Photolytic (ICH Q1B)-~20%Dimerization products, Debrominated analog

Mandatory Visualizations

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway

Many 7-azaindole derivatives, the core structure of this compound, are developed as kinase inhibitors. A common target is the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor 7-Azaindole Kinase Inhibitor Inhibitor->PI3K inhibits

PI3K/AKT/mTOR signaling pathway and inhibition by 7-azaindole derivatives.
Experimental Workflow: Troubleshooting Cross-Coupling Reactions

This workflow outlines a logical approach to troubleshooting common issues in palladium-catalyzed cross-coupling reactions with this compound derivatives.

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Reaction Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Inertness Ensure Strict Inert Atmosphere Check_Purity->Check_Inertness Screen_Ligands Screen Different Ligands Check_Inertness->Screen_Ligands Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases Screen_Solvents Screen Different Solvents Screen_Bases->Screen_Solvents Optimize_Temp Optimize Reaction Temperature & Time Screen_Solvents->Optimize_Temp Success Improved Yield Optimize_Temp->Success

A systematic workflow for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound, and what impurities might they contain?

A common precursor for the synthesis of this compound is 2-amino-5-bromo-6-methylpyridine. Impurities in this starting material can carry through to the final product. Potential impurities in commercially available or synthesized 2-amino-5-bromo-6-methylpyridine include:

  • Isomeric impurities: Bromination of 2-amino-6-methylpyridine may lead to the formation of other isomers, such as 2-amino-3-bromo-6-methylpyridine.

  • Di-brominated species: Over-bromination can result in the formation of di-brominated pyridines.

  • Unreacted 2-amino-6-methylpyridine: Incomplete bromination will leave residual starting material.

It is crucial to analyze the purity of the starting material by techniques such as NMR, HPLC, and GC-MS before proceeding with the synthesis.

Q2: My reaction to form the pyrrole ring is sluggish or incomplete. What are the potential causes and solutions?

The formation of the pyrrolo[2,3-b]pyridine core, often achieved through methods like the Larock indole synthesis or other palladium-catalyzed cyclizations, can be sensitive to several factors:

  • Catalyst activity: The palladium catalyst can deactivate over time or due to impurities in the reaction mixture. Ensure you are using a fresh, high-quality catalyst and that all reagents and solvents are anhydrous and free of coordinating impurities.

  • Ligand choice: The choice of phosphine ligand is critical for the efficiency of the cross-coupling and cyclization steps. Experiment with different ligands to optimize the reaction.

  • Base selection: The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Temperature: The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation.

Q3: I am observing a significant amount of a homocoupled alkyne byproduct in my reaction mixture. How can I minimize this?

Homocoupling of the alkyne (Glaser coupling) is a common side reaction in Sonogashira-type couplings, which are often employed in the synthesis of 7-azaindoles. To minimize this:

  • Use a copper-free Sonogashira protocol: While copper (I) is a traditional co-catalyst, it is also known to promote alkyne homocoupling. Several copper-free methods have been developed to circumvent this issue.

  • Control the reaction atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).

  • Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling reaction.

Q4: What are some common structural isomers that can form as impurities, and how can I distinguish them from the desired product?

Besides the desired this compound, other isomeric impurities might form depending on the synthetic route. For example, if the starting material contains isomeric impurities, these can lead to the formation of isomeric products.

Distinguishing between these isomers can be achieved using a combination of analytical techniques:

  • NMR Spectroscopy: 1D and 2D NMR experiments (e.g., NOESY, HMBC) can help to elucidate the connectivity and spatial relationships of the protons and carbons, allowing for unambiguous structure determination.

  • Mass Spectrometry: While isomers will have the same mass, fragmentation patterns in MS/MS experiments can sometimes provide clues to the substitution pattern.

  • Chromatography: Isomers can often be separated by HPLC or GC, and their retention times can be used for identification if authentic standards are available.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product Incomplete reaction, side reactions, catalyst deactivation, poor purification.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Re-evaluate the reaction conditions (temperature, solvent, base, catalyst, ligand). Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Presence of Starting Material (2-amino-5-bromo-6-methylpyridine) Insufficient reaction time, low temperature, inactive catalyst.Increase the reaction time and/or temperature. Use a fresh batch of catalyst and ensure all reagents and solvents are pure and anhydrous.
Formation of a Di-brominated Product Use of a di-brominated starting material or over-bromination during a bromination step.Carefully purify the starting materials to remove any di-brominated species. If performing a bromination, carefully control the stoichiometry of the brominating agent.
Incomplete Cyclization to form the Pyrrole Ring Sub-optimal reaction conditions for the cyclization step.Screen different catalysts, ligands, bases, and solvents. Ensure the reaction is run under strictly anhydrous and inert conditions.
Presence of Residual Palladium Inefficient removal during work-up and purification.Treat the crude product with a palladium scavenger. Perform multiple purifications (e.g., column chromatography followed by recrystallization).
Unidentified Impurities Unexpected side reactions, degradation of starting materials or product.Isolate the impurity by preparative HPLC and characterize it by NMR and MS to identify its structure. This will provide insight into the side reaction pathway and help to devise a strategy to minimize its formation.

Experimental Protocols

Hypothetical Synthesis of this compound via a Palladium-Catalyzed Annulation

This protocol is a hypothetical example based on common methods for 7-azaindole synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-amino-5-bromo-6-methylpyridine

A detailed protocol for the synthesis of 2-amino-5-bromo-6-methylpyridine can be found in the literature, for example, by bromination of 2-amino-6-methylpyridine.[1]

Step 2: Palladium-Catalyzed Annulation with an Alkyne

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-5-bromo-6-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) salt (e.g., CuI, 10 mol%) if required by the specific protocol.

  • Add a suitable anhydrous solvent (e.g., DMF, dioxane, or toluene) and a base (e.g., K₂CO₃, 2.0 eq).

  • To the stirred mixture, add the alkyne partner (e.g., ethynyltrimethylsilane, 1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. If a silyl-protected alkyne was used, a deprotection step (e.g., with TBAF) will be necessary, which can often be performed in the same pot or after initial work-up.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis Reaction_Monitoring Monitor Reaction Progress (TLC, LC-MS) Start->Reaction_Monitoring Reaction_Complete Is Reaction Complete? Reaction_Monitoring->Reaction_Complete Reaction_Complete->Reaction_Monitoring No Workup Aqueous Work-up and Extraction Reaction_Complete->Workup Yes Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Analyze Final Product (NMR, MS, HPLC) Purification->Analysis Pure_Product Pure Product Obtained Analysis->Pure_Product Purity > 98% Impure_Product Product is Impure Analysis->Impure_Product Purity < 98% Identify_Impurity Identify Impurity Structure (NMR, MS) Impure_Product->Identify_Impurity Troubleshoot Consult Troubleshooting Guide Identify_Impurity->Troubleshoot Troubleshoot->Start Optimize Conditions

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

troubleshooting low yield in 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common strategy involves a two-step process: first, the synthesis of the precursor 6-methyl-1H-pyrrolo[2,3-b]pyridine, followed by a regioselective bromination at the 5-position. Direct synthesis from a pre-brominated pyridine precursor is also a viable route.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Low yield in the initial synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core.

  • Poor regioselectivity during the bromination step, leading to the formation of undesired isomers. The pyrrole ring is highly activated towards electrophilic substitution, typically at the 3-position.

  • Over-bromination , resulting in di- or tri-brominated products.

  • Difficult purification of the final product from reaction byproducts and isomers.

Q3: How does the 6-methyl group influence the bromination of the 1H-pyrrolo[2,3-b]pyridine ring?

A3: The 6-methyl group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. This can lead to increased reactivity and potentially influence the regioselectivity of the bromination. While the 3-position on the pyrrole ring is generally the most reactive site, the presence of the activating methyl group on the pyridine ring can make other positions more susceptible to bromination, potentially leading to a mixture of products.

Q4: What are the recommended analytical techniques to monitor the reaction and characterize the product?

A4: Thin-layer chromatography (TLC) is suitable for monitoring the reaction progress. For product characterization, High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor)
Potential Cause Troubleshooting Suggestion
Incomplete reactionMonitor the reaction closely using TLC. Consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction conditionsRe-evaluate the solvent, base, and temperature. Anhydrous conditions are often crucial.
Poor quality of starting materialsEnsure the purity of starting materials, such as 2-amino-5-methylpyridine derivatives.
Inefficient cyclizationFor multi-step syntheses, ensure the efficiency of the cyclization step. Different cyclization conditions (e.g., acid or base catalysis) can be explored.
Issue 2: Low Yield and Poor Regioselectivity in the Bromination Step
Potential Cause Troubleshooting Suggestion
Formation of 3-bromo isomer The 3-position of the pyrrolo[2,3-b]pyridine core is electronically favored for electrophilic substitution. To favor bromination at the 5-position, consider using a less reactive brominating agent or running the reaction at a lower temperature. N-protection of the pyrrole nitrogen can also influence regioselectivity.
Over-bromination Use a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS). Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
Decomposition of starting material or product Perform the reaction at a lower temperature to minimize degradation. Ensure the reaction is worked up promptly upon completion.
Suboptimal brominating agent While NBS is common, other brominating agents like bromine (Br₂) in a suitable solvent can be explored. The choice of solvent can significantly impact selectivity.

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established methods for the synthesis of substituted 7-azaindoles.

Materials:

  • 2-Amino-5-methylpyridine

  • A suitable cyclization precursor (e.g., a protected chloroacetaldehyde or a derivative that can form the pyrrole ring)

  • Appropriate solvent (e.g., DMF, Toluene)

  • Base (e.g., NaH, K₂CO₃)

Procedure:

  • To a solution of 2-amino-5-methylpyridine in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add the cyclization precursor dropwise at 0 °C.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is a general procedure for the bromination of 7-azaindole derivatives.

Materials:

  • 6-methyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Carbon Tetrachloride (CCl₄))

Procedure:

  • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in the chosen solvent in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to isolate this compound.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for 7-Azaindole Derivatives

Brominating AgentSolventTemperature (°C)Typical RegioselectivityPotential Side Products
NBS DCM / MeCN0 to RT3-bromo, mixture of isomersDi-brominated products
Br₂ Acetic AcidRT3-bromo, 3,5-dibromoOver-bromination
Pyridinium tribromide THFRTMilder, may improve selectivityLower reactivity

Visualizations

Diagram 1: General Synthetic Workflow

Synthetic_Workflow General Synthetic Workflow for this compound A 2-Amino-5-methylpyridine Precursor B Cyclization A->B Reaction C 6-methyl-1H-pyrrolo[2,3-b]pyridine B->C Formation D Bromination (e.g., NBS) C->D Reaction E This compound D->E Product

Caption: Synthetic pathway from a pyridine precursor to the final product.

Diagram 2: Troubleshooting Logic for Low Bromination Yield

Troubleshooting_Logic Troubleshooting Low Yield in Bromination Start Low Yield Observed CheckPurity Check Purity of Starting Material Start->CheckPurity AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) Start->AnalyzeByproducts IsomerIssue Major byproduct is 3-bromo isomer? AnalyzeByproducts->IsomerIssue OverBromination Di-brominated products observed? AnalyzeByproducts->OverBromination Decomposition Degradation products observed? AnalyzeByproducts->Decomposition IsomerIssue->OverBromination No OptimizeSelectivity Optimize for 5-position: - Lower Temperature - Slower Addition of NBS - N-Protection IsomerIssue->OptimizeSelectivity Yes OverBromination->Decomposition No OptimizeStoichiometry Use Stoichiometric NBS (1.0-1.1 eq) OverBromination->OptimizeStoichiometry Yes OptimizeConditions Milder Conditions: - Lower Temperature - Shorter Reaction Time Decomposition->OptimizeConditions Yes Success Improved Yield OptimizeSelectivity->Success OptimizeStoichiometry->Success OptimizeConditions->Success

Caption: A logical flow for diagnosing and resolving low yield issues.

Technical Support Center: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include derivatives of 7-azaindole or appropriately substituted pyridines. One prevalent precursor is 2-amino-5-bromo-6-methylpyridine, which can undergo cyclization to form the desired pyrrolo[2,3-b]pyridine core. Another approach involves the direct bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Q2: What are the main synthetic strategies for preparing this compound?

A2: The primary synthetic strategies include:

  • Ring formation from a substituted pyridine: This involves constructing the pyrrole ring onto a pre-existing and functionalized pyridine ring.

  • Electrophilic bromination: This strategy introduces a bromine atom at the C5 position of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core.

  • Transition-metal-catalyzed cross-coupling reactions: These methods, such as Suzuki or Sonogashira couplings, can be employed to build the molecule in a stepwise fashion, though they are more complex for this specific target.[1][2]

Q3: Why is this compound an important compound?

A3: this compound, a derivative of 7-azaindole, is a crucial intermediate in the development of new therapeutic agents.[3] Azaindole scaffolds are present in numerous biologically active compounds, including kinase inhibitors used in cancer therapy.[1][4] The bromo- and methyl-substituents provide handles for further chemical modifications and diversification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Route 1: Synthesis from 2-Amino-5-bromo-6-methylpyridine

Problem 1: Low yield during the cyclization step to form the pyrrole ring.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction temperature or extending the reaction time. Ensure all reagents are pure and dry, as impurities can inhibit the reaction.

  • Possible Cause 2: Side reactions.

    • Solution: The formation of side products can be minimized by optimizing the reaction conditions. This may involve lowering the temperature, changing the solvent, or using a more selective reagent for the cyclization step. Purification techniques such as column chromatography may be necessary to isolate the desired product from impurities.

  • Possible Cause 3: Degradation of starting material or product.

    • Solution: Some reagents or intermediates can be unstable under the reaction conditions. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.

Problem 2: Difficulty in purifying the final product.

  • Possible Cause 1: Co-eluting impurities.

    • Solution: If standard column chromatography does not provide adequate separation, try using a different solvent system or a different stationary phase. Techniques like preparative HPLC or crystallization can also be effective for obtaining highly pure material.

  • Possible Cause 2: Product is unstable on silica gel.

    • Solution: If the product degrades on silica gel, consider using a different purification method such as crystallization or chromatography on a less acidic stationary phase like alumina.

Route 2: Direct Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine

Problem 1: Formation of multiple brominated products.

  • Possible Cause: Over-bromination or non-selective bromination.

    • Solution: To improve selectivity for the C5 position, carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Adding the brominating agent portion-wise at a low temperature can help to minimize the formation of di- or tri-brominated species. The choice of solvent can also influence the regioselectivity of the reaction.

Problem 2: The reaction does not go to completion.

  • Possible Cause: Insufficiently activated substrate or deactivated brominating agent.

    • Solution: Ensure the 6-methyl-1H-pyrrolo[2,3-b]pyridine is of high purity. For the brominating agent, use a freshly opened bottle or recrystallize it before use. In some cases, the addition of a catalytic amount of an acid or a radical initiator (for NBS bromination) might be necessary to initiate the reaction.

Data Presentation

Table 1: Comparison of Alternative Synthesis Routes

ParameterRoute 1: From 2-Amino-5-bromo-6-methylpyridineRoute 2: Direct Bromination
Starting Material 2-Amino-5-bromo-6-methylpyridine6-methyl-1H-pyrrolo[2,3-b]pyridine
Key Reagents Acetaldehyde equivalent, baseN-Bromosuccinimide (NBS)
Typical Reaction Time 12 - 24 hours2 - 6 hours
Typical Temperature 80 - 120 °C0 - 25 °C
Reported Yields 60 - 75%70 - 85%
Purification Method Column Chromatography, CrystallizationColumn Chromatography, Crystallization

Experimental Protocols

Protocol 1: Synthesis via Cyclization of 2-Amino-5-bromo-6-methylpyridine
  • Step 1: Preparation of the Intermediate. To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base like potassium tert-butoxide (2.2 eq).

  • Step 2: Cyclization. To the mixture from Step 1, add a protected acetaldehyde equivalent, for example, 2-bromo-1,1-diethoxyethane (1.2 eq), dropwise at room temperature.

  • Step 3: Heating. Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Step 4: Quenching and Extraction. After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Step 5: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Synthesis via Direct Bromination
  • Step 1: Dissolution. Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C.

  • Step 2: Addition of Brominating Agent. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution while maintaining the temperature at 0 °C.

  • Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Step 4: Work-up. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Step 5: Extraction and Purification. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound.

Visualizations

Synthesis_Workflows cluster_route1 Route 1: From 2-Amino-5-bromo-6-methylpyridine cluster_route2 Route 2: Direct Bromination A1 2-Amino-5-bromo- 6-methylpyridine B1 Intermediate Formation (Base, Acetaldehyde equivalent) A1->B1 C1 Cyclization (Heating) B1->C1 D1 Work-up and Purification C1->D1 E1 5-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine D1->E1 A2 6-methyl-1H- pyrrolo[2,3-b]pyridine B2 Bromination (NBS) A2->B2 C2 Work-up and Purification B2->C2 D2 5-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine C2->D2

Caption: Alternative synthetic workflows for this compound.

Troubleshooting_Logic Start Low Yield in Cyclization Incomplete Incomplete Reaction? Start->Incomplete Side Side Reactions? Start->Side Degradation Degradation? Start->Degradation Sol_Incomplete Increase Temp/Time Check Reagent Purity Incomplete->Sol_Incomplete Yes Sol_Side Optimize Conditions (Temp, Solvent) Side->Sol_Side Yes Sol_Degradation Inert Atmosphere Degradation->Sol_Degradation Yes

Caption: Troubleshooting logic for low yield in the cyclization step (Route 1).

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A1: Low yields with this substrate can be attributed to several factors. The 7-azaindole core, particularly the pyridine nitrogen, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, the N-H proton of the pyrrole ring is acidic and can participate in side reactions. Common issues include suboptimal choice of catalyst, ligand, base, or solvent, as well as the presence of oxygen or moisture in the reaction.[2][3]

Q2: What are the most common side reactions to be aware of?

A2: The primary side reactions of concern are:

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid or ester coupling partner, which is often promoted by excess base or water.[1]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the this compound. This can be minimized by optimizing the catalyst system and reaction conditions.[1]

  • N-H Arylation: The acidic N-H of the pyrrole ring can sometimes compete with the C-Br bond in cross-coupling reactions, leading to the formation of N-arylated byproducts. N-protection can be a strategy to avoid this, though successful couplings on unprotected 7-azaindoles have been reported.[4]

Q3: How does the 6-methyl group on the pyridine ring affect the reaction?

A3: The 6-methyl group introduces steric hindrance around the pyridine nitrogen. This can be beneficial as it may decrease the coordinating ability of the nitrogen to the palladium center, thus reducing catalyst poisoning. However, it can also sterically hinder the approach of the catalyst to the C-Br bond at the 5-position, potentially requiring more robust catalyst systems or higher reaction temperatures.

Q4: Is it necessary to protect the N-H of the pyrrole ring?

A4: Not always. There are successful examples of cross-coupling reactions on unprotected 7-azaindoles.[4] However, if you are observing significant N-arylation or other side reactions related to the N-H proton, protection with a suitable group (e.g., Boc, SEM, or a simple alkyl group) can be an effective strategy to improve yields and simplify purification.[4][5]

Q5: Which palladium catalyst and ligand system is a good starting point for my optimization?

A5: For Suzuki-Miyaura couplings, a combination of Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is often a robust starting point for challenging heteroaryl halides.[1][6] For Buchwald-Hartwig aminations, Xantphos and BINAP are commonly used ligands.[4][7] For Sonogashira couplings, a classic system of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst is a reliable choice.[8][9]

Troubleshooting Guides

Problem 1: Low or No Conversion
Potential Cause Suggested Solution
Inactive Catalyst Ensure your palladium source is active. Use a fresh batch or consider a more stable pre-catalyst. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).
Catalyst Poisoning The pyridine nitrogen of the 7-azaindole can inhibit the catalyst. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center.[1]
Insufficiently Reactive Conditions Gradually increase the reaction temperature. Some challenging couplings require temperatures of 100-120 °C.[10]
Poor Solubility Screen different solvents or solvent mixtures. Common choices include dioxane, THF, DMF, and toluene, often with water for Suzuki couplings.[1]
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) and maintain a positive inert atmosphere throughout the reaction.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Suggested Solution
Protodeboronation of Boronic Acid Excess base or water.Use the minimum effective amount of base. Ensure anhydrous solvents are used if the reaction is sensitive to water. Consider using more stable boronic esters (e.g., pinacol esters).[1]
Homocoupling of Coupling Partners Slow transmetalation or reductive elimination step.Screen different ligands. Bidentate ligands like dppf can sometimes suppress homocoupling. Adjusting the temperature may also help.[11]
N-H Arylation Reactivity of the pyrrole N-H.Protect the N-H group with a suitable protecting group (e.g., Boc, SEM). Alternatively, using a strong, non-nucleophilic base might favor the desired C-Br coupling.[4]
Problem 3: Reaction Mixture Turns Black (Palladium Black Formation)
Potential Cause Suggested Solution
Catalyst Decomposition Insufficient ligand to stabilize the Pd(0) species.
High Reaction Temperature The catalyst system may not be stable at the reaction temperature.
Impurities Impurities in starting materials or solvents can lead to catalyst decomposition.

Data Presentation: Catalyst System Optimization

The following tables summarize reaction conditions for common cross-coupling reactions on analogous 7-azaindole or similar N-heterocyclic systems to guide your optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-N-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802High[12]
Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)Dioxane/H₂O85-95>15Moderate-Good[13]
Pd(OAc)₂ (1.5)SPhos (3)K₃PO₄ (2)Dioxane/H₂O605-891-99[6]
Pd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (2)Dioxane/H₂O10024Good[6]

Table 2: Buchwald-Hartwig Amination Conditions for Bromo-N-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene100-110460[7][14]
Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1002.5-388-94[4]
Pd(OAc)₂ (2)dppp (3)NaOtBu (1.4)Toluene80-100--[15]

Table 3: Sonogashira Coupling Conditions for Bromo-N-Heterocycles

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)DMF804-693[8]
Pd(PPh₃)₄CuIEt₃NTHFRT16-[5]
Pd(PPh₃)₄CuIBase-RT--[9]

Experimental Protocols

The following are general protocols adapted from literature for similar substrates and should be optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to the vessel.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10][16]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv), the palladium source (e.g., Pd₂(dba)₃), and the ligand (e.g., BINAP or Xantphos).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[7][15]

Protocol 3: General Procedure for Sonogashira Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPA, 2.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or heat as required (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[3][8]

Visualizations

Troubleshooting_Low_Yield start_node start_node problem_node problem_node check_node check_node solution_node solution_node catalyst_path catalyst_path start Start: Low/No Conversion check_inert Is the reaction setup rigorously inert? start->check_inert solution_degas Degas solvents and use Schlenk techniques/ glovebox. check_inert->solution_degas No check_catalyst Is the catalyst system active and appropriate? check_inert->check_catalyst Yes solution_degas->check_catalyst optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (temp, conc.) optimal? check_catalyst->check_conditions Yes solution_fresh_pd Use fresh Pd source or precatalyst. optimize_catalyst->solution_fresh_pd Check Activity solution_ligand Screen bulky, electron-rich ligands (XPhos, SPhos). optimize_catalyst->solution_ligand Check Ligand solution_fresh_pd->check_conditions solution_ligand->check_conditions check_conditions->start Yes (Re-evaluate) solution_temp Increase temperature incrementally (e.g., to 110°C). check_conditions->solution_temp No solution_solvent Screen alternative solvents (e.g., Dioxane, DMF). solution_temp->solution_solvent

Caption: Troubleshooting workflow for low or no product conversion.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Bromide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ + Base pd2_diaryl R¹-Pd(II)L₂-R² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]

References

challenges in the scale-up synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?

A1: Low overall yield can stem from several stages of the synthesis. A common synthetic route starts from 2-amino-3-methyl-5-bromopyridine. Key steps that often contribute to yield loss are the oxidation of the starting material and the subsequent cyclization to form the pyrrole ring.

Potential Causes and Solutions:

Problem Area Potential Cause Recommended Solution
Oxidation Step Incomplete reaction of 2-amino-3-methyl-5-bromopyridine.Monitor the reaction closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the molar equivalent of the oxidizing agent (e.g., Caro's acid). Ensure the temperature is maintained below 5°C during the addition of the oxidizing agent to prevent side reactions.
Degradation of the starting material or product.Maintain strict temperature control. Overheating during oxidation can lead to decomposition.
Cyclization Step Inefficient ring closure.The choice of reagents for cyclization is critical. For instance, using pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, followed by reductive cyclization, is a common strategy.[1] Ensure anhydrous conditions, as moisture can interfere with the reaction.
Formation of byproducts.Byproducts such as dimers or partially cyclized intermediates can be a significant issue.[2] Purification of the intermediate before cyclization is crucial. Column chromatography may be necessary.
Purification Loss of product during workup and purification.This compound can be sensitive to highly acidic or basic conditions. Use moderate pH during extraction. For purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective.

Q2: I am observing significant impurity formation during the synthesis. How can I identify and minimize these impurities?

A2: Impurity profiles can be complex in heterocyclic synthesis. Common impurities in the synthesis of 7-azaindole derivatives include starting materials, incompletely cyclized intermediates, and over-brominated or de-brominated species.

Common Impurities and Mitigation Strategies:

Impurity Identification Mitigation Strategy
Unreacted 2-amino-3-methyl-5-bromopyridineHPLC, LC-MSEnsure complete oxidation in the first step. Monitor reaction progress and consider adjusting stoichiometry or reaction time.
Incompletely cyclized intermediate1H NMR, LC-MSOptimize cyclization conditions (temperature, reaction time, reagents). Ensure the preceding step has gone to completion.
Di-brominated or other over-halogenated speciesLC-MSThis is more common if brominating an existing 6-methyl-1H-pyrrolo[2,3-b]pyridine ring. Starting with 2-amino-3-methyl-5-bromopyridine provides better regiocontrol.
De-brominated productLC-MSCan occur during reductive steps. Choose a mild reducing agent for the cyclization if this pathway is used.

Q3: The purification of the final product is challenging on a larger scale. What are the recommended procedures?

A3: Large-scale purification requires robust and scalable methods.

  • Recrystallization: This is often the most effective method for obtaining high-purity material on a large scale. A common solvent system is ethyl acetate/heptane or toluene. Experiment with different solvent ratios to optimize crystal formation and purity.

  • Slurry Washes: Before recrystallization, washing the crude solid with a solvent in which the product has low solubility but impurities are more soluble can significantly improve purity.

  • Column Chromatography: While less ideal for very large scales due to solvent consumption and time, it can be necessary for removing closely related impurities. Using a shorter, wider column can improve throughput.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for this compound?

A: A frequently employed synthetic strategy involves a multi-step process starting from a commercially available substituted pyridine. A plausible route is analogous to the synthesis of 5-bromo-7-azaindole.[1]

  • Oxidation: 2-amino-3-methyl-5-bromopyridine is oxidized to 2-nitro-3-methyl-5-bromopyridine using an oxidizing agent like Caro's acid (a mixture of hydrogen peroxide and sulfuric acid).

  • Intermediate Formation: The nitro-intermediate is reacted with reagents such as pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.

  • Reductive Cyclization: The intermediate undergoes reduction and cyclization to yield the final product, this compound. This can be achieved using reagents like Raney Nickel and hydrazine hydrate.

Q: What are the critical safety precautions to consider during the scale-up synthesis?

A:

  • Caro's Acid: This is a strong oxidizing agent and should be prepared and handled with extreme caution. The preparation is highly exothermic and requires slow addition of reagents at low temperatures (ice bath).

  • Raney Nickel: It is pyrophoric and should be handled under an inert atmosphere.

  • Hydrazine Hydrate: This is a toxic and potentially explosive substance. Handle in a well-ventilated fume hood and follow all safety protocols.

  • Brominated Compounds: Many brominated organic compounds are irritants and should be handled with appropriate personal protective equipment (PPE).

Q: Are there alternative synthetic strategies to consider?

A: Yes, other approaches for constructing the 7-azaindole core exist, although they may present different challenges. These include:

  • Palladium-catalyzed cross-coupling reactions: These methods can be used to build the pyrrole ring but may involve more expensive reagents and catalysts.

  • Direct Bromination: Starting with 6-methyl-1H-pyrrolo[2,3-b]pyridine and performing an electrophilic bromination. However, this can lead to issues with regioselectivity, potentially yielding a mixture of brominated isomers that are difficult to separate.

Experimental Protocols

Synthesis of 2-nitro-3-methyl-5-bromopyridine (Step 1)
  • In a reaction vessel maintained at 0-5°C, carefully add 2-amino-3-methyl-5-bromopyridine (1 equivalent) to concentrated sulfuric acid.

  • Separately, and with extreme caution, prepare Caro's acid by slowly adding hydrogen peroxide to concentrated sulfuric acid at a temperature below 5°C.

  • Add the pre-cooled Caro's acid dropwise to the solution of the pyridine, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Synthesis of this compound (Illustrative Final Step)

This is an illustrative protocol based on analogous reactions.

  • To a solution of the intermediate from the previous step in a suitable solvent (e.g., ethanol), add Raney Nickel under an inert atmosphere.

  • Slowly add hydrazine hydrate at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor for completion by TLC or HPLC.

  • After completion, cool the reaction and carefully filter off the catalyst.

  • Concentrate the filtrate and extract the product with an organic solvent.

  • Wash the organic layer, dry over sodium sulfate, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Reductive Cyclization & Purification start 2-amino-3-methyl-5-bromopyridine step1 Oxidation with Caro's Acid start->step1 product1 2-nitro-3-methyl-5-bromopyridine step1->product1 step2 Reaction with Pyrrolidine & DMF-DMA product1->step2 product2 Enamine Intermediate step2->product2 step3 Reductive Cyclization (e.g., Raney Ni/Hydrazine) product2->step3 product3 Crude Product step3->product3 step4 Purification (Recrystallization) product3->step4 final_product This compound step4->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Overall Yield check_step1 Check Yield of Oxidation Step start->check_step1 check_step2 Check Yield of Cyclization Step start->check_step2 check_purification Assess Purification Loss start->check_purification sol_step1 Optimize Oxidation: - Extend reaction time - Adjust stoichiometry - Strict temperature control check_step1->sol_step1 If low sol_step2 Optimize Cyclization: - Ensure anhydrous conditions - Purify intermediate - Screen alternative reagents check_step2->sol_step2 If low sol_purification Optimize Purification: - Recrystallization solvent screen - Pre-purification with slurry wash check_purification->sol_purification If high loss

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and Other Brominated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole family, with other notable brominated pyridines. The focus is on their performance in key synthetic transformations and their potential in biological applications, particularly as kinase inhibitors and anticancer agents. The information presented is a synthesis of available experimental data from various sources to facilitate informed decisions in research and development.

Introduction to Brominated Pyridines in Medicinal Chemistry

Brominated pyridines are indispensable building blocks in the synthesis of pharmaceuticals. The bromine atom serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. The position of the bromine atom and the nature of other substituents on the pyridine ring significantly influence the molecule's reactivity and biological activity. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, in particular, is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[1]

Comparative Performance in Cross-Coupling Reactions

The utility of a brominated pyridine in drug discovery is often determined by its efficiency in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reactivity of brominated pyridines in this reaction is influenced by electronic and steric factors. Below is a comparative summary of reaction conditions and yields for various brominated pyridines and azaindoles.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling Reactions

Brominated Pyridine/AzaindoleCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-7-azaindole derivative Arylboronic acidPd(dppf)Cl₂ (not specified)-K₂CO₃Dimethoxyethane802High
N-protected 4-bromo-7-azaindole (4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂ (10)-K₂CO₃DMFReflux48Good
5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one (Het)arylboronic acidsPd(PPh₃)₄ (not specified)-Cs₂CO₃Ethanol100 (MW)0.4-0.7Good to Excellent
5-bromo-2-methylpyridin-3-amine Arylboronic acidsPd(PPh₃)₄ (not specified)-K₃PO₄1,4-Dioxane/Water85-95Not specifiedModerate to Good[2]
(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-22Good[3]

Note: The data is compiled from different studies and reaction conditions may vary. Direct comparison of yields should be interpreted with caution.

dot

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative Addition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The efficiency of this reaction with brominated pyridines is crucial for the development of many drug candidates.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Brominated Pyridine/AzaindoleAmine Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
N-protected 4-bromo-7-azaindoles Various aminesPd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1002.5-388-94[4]
Unprotected Halo-7-azaindoles N-methylpiperazineRuPhos precatalyst (P1) (1)RuPhos (L1) (1)LiHMDSTHFNot specified0.594[5]
5-bromo-7-azaindole Secondary aminesNot specifiedNot specifiedLiHMDSTHFNot specifiedNot specifiedGood[5]

Note: This table summarizes data from various sources. Reaction conditions and substrate scope should be considered when comparing yields.

dot

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Add Reactants Add Bromopyridine, Amine, Base, Ligand, and Catalyst to Flask Add Solvent Add Anhydrous Solvent Add Reactants->Add Solvent Degas Degas Mixture Add Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Extract with Organic Solvent Filter->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Biological Activity: A Comparative Overview

The 7-azaindole scaffold, present in this compound, is a well-established pharmacophore in kinase inhibitors. The introduction of a bromine atom allows for diversification to explore structure-activity relationships (SAR).

Kinase Inhibitory Activity

Derivatives of 5-bromo-7-azaindole have shown potent inhibitory activity against various kinases implicated in cancer and other diseases.

Table 3: Comparative Kinase Inhibitory Activity (IC₅₀) of 7-Azaindole Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Vemurafenib (derived from 5-bromo-7-azaindole) BRAF V600E31[6]
Compound 8l (7-azaindole derivative) Haspin14[7]
Compound 8g (7-azaindole derivative) CDK9/CyclinTMicromolar range[7]
Compound 8h (7-azaindole derivative) CDK9/CyclinT & HaspinDual inhibitor[7]
1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives PDE4B110 - 1100[8]

Note: IC₅₀ values are highly dependent on assay conditions and should be used for relative comparison.

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Downstream Signaling Cascade->Cell Proliferation, Survival, etc. Kinase Inhibitor 7-Azaindole-based Kinase Inhibitor Kinase Inhibitor->Downstream Signaling Cascade Inhibition

References

Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a versatile heterocyclic structure that has been extensively utilized in the development of potent inhibitors for a variety of protein kinases.[1][2] These kinases play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.[3][4][5] This guide provides a comparative overview of the efficacy of various 1H-pyrrolo[2,3-b]pyridine analogs, with a focus on their activity as Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Phosphodiesterase 4B (PDE4B) inhibitors. The information is compiled from several key studies and presented to facilitate informed decision-making in drug discovery and development.

Efficacy Against Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a key driver in the progression of numerous cancers.[3][4] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.

Quantitative Data Summary

A study focused on optimizing a lead compound resulted in the identification of analog 4h , which demonstrated potent pan-FGFR inhibitory activity.[3][4] The table below summarizes the in vitro inhibitory activities of selected compounds against FGFR1-4.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 >2000---
4h 7925712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3][4]

Signaling Pathway

The FGF-FGFR signaling axis activates downstream pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and angiogenesis.[3][4] Inhibition of FGFR blocks these downstream effects.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PLCg PLCγ Pathway Dimerization->PLCg PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Analog_4h Analog 4h (Inhibitor) Analog_4h->Dimerization Inhibits Proliferation Cell Proliferation RAS_MEK_ERK->Proliferation Migration Cell Migration PLCg->Migration Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis

FGFR Signaling Pathway and Inhibition

Efficacy Against Janus Kinases (JAKs)

Janus kinases are critical in cytokine-mediated inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[5] Selective inhibition of JAK isoforms is a promising therapeutic strategy.

Quantitative Data Summary

A series of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were designed and synthesized as JAK1-selective inhibitors.[5] Compound 31g and its (S,S)-enantiomer 38a showed excellent potency for JAK1 and selectivity over other JAK isoforms.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
31g Potent---
38a Excellent PotencySelective overSelective overSelective over

Data is qualitative as presented in the abstract of the cited study.[5] Another study identified compound 14c as a potent and moderately selective JAK3 inhibitor.[6]

Signaling Pathway

Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor JAK Inhibitor (e.g., 38a) Inhibitor->JAK Inhibits pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

JAK/STAT Signaling Pathway and Inhibition

Efficacy Against Phosphodiesterase 4B (PDE4B)

PDE4B is an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune cells.[7] Inhibition of PDE4B is a therapeutic target for inflammatory diseases.

Quantitative Data Summary

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were evaluated as selective and potent PDE4B inhibitors.[7] Compound 11h emerged as a promising lead with good inhibitory activity and selectivity over PDE4D.

CompoundPDE4B IC50 (µM)Selectivity over PDE4D
1 0.8-
7 0.48-
11h 0.146-fold

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.[7]

Experimental Protocols

The following provides a generalized overview of the experimental methodologies employed in the evaluation of these 1H-pyrrolo[2,3-b]pyridine analogs.

General Synthesis Workflow

The synthesis of these analogs typically involves multi-step reactions. For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors involved the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an aldehyde, followed by a reduction reaction.[3][4] Similarly, the synthesis of PDE4B inhibitors involved the coupling of a 1H-pyrrolo[2,3-b]pyridine core with various amides.[7]

Synthesis_Workflow Start Starting Material (1H-pyrrolo[2,3-b]pyridine core) Reaction1 Reaction with Aldehyde/Amide Start->Reaction1 Intermediate Intermediate Product Reaction1->Intermediate Reaction2 Reduction/ Purification Intermediate->Reaction2 Final Final Analog Reaction2->Final

Generalized Synthetic Workflow
In Vitro Kinase Assays

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Cell-Based Assays

To assess the cellular efficacy of the compounds, various cell-based assays are employed. These include:

  • Proliferation Assays: To determine the effect of the compounds on the growth of cancer cell lines. The MTT assay is a commonly used method.[8]

  • Apoptosis Assays: To investigate if the compounds induce programmed cell death in cancer cells.

  • Migration and Invasion Assays: To evaluate the ability of the compounds to inhibit the metastatic potential of cancer cells.[3][4]

  • Cytokine Release Assays: For immunomodulatory compounds, assays measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α) from immune cells are conducted.[7]

Molecular Modeling

Computational docking studies are often performed to understand the binding mode of the inhibitors within the active site of the target kinase.[7] This provides insights into the structure-activity relationship (SAR) and helps in the design of more potent and selective inhibitors.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a valuable template for the design of potent and selective kinase inhibitors. The analogs discussed in this guide demonstrate significant efficacy against key therapeutic targets such as FGFRs, JAKs, and PDE4B. The presented data and experimental approaches provide a foundation for researchers and drug development professionals to build upon in the quest for novel therapeutics for cancer and inflammatory diseases. Further optimization of these scaffolds holds the potential for the development of next-generation targeted therapies.

References

The Promise of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comprehensive validation of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a promising candidate for kinase inhibitor development. Through a comparative analysis with established inhibitors, supported by experimental data and detailed protocols, we aim to illuminate the potential of this compound and its derivatives as next-generation therapeutics.

Kinase Inhibitory Potential of the Pyrrolo[2,3-b]pyridine Scaffold

While specific experimental data for this compound is emerging, the broader class of pyrrolo[2,3-b]pyridine derivatives has demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. Notably, derivatives of this scaffold have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinase 8 (CDK8). The bromine and methyl substitutions on the core ring system of this compound offer valuable handles for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Performance Analysis

To contextualize the potential of the this compound scaffold, this section presents a comparative analysis of the inhibitory activities of its derivatives against well-established kinase inhibitors. The data is presented in the form of half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in various cancers. A derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, compound 4h , has demonstrated potent pan-FGFR inhibitory activity.[1][2]

Kinase Target1H-pyrrolo[2,3-b]pyridine Derivative (4h) IC50 (nM)Erdafitinib IC50 (nM)Pemigatinib IC50 (nM)Infigratinib (BGJ398) IC50 (nM)
FGFR1 7[1][2]1.20.40.9
FGFR2 9[1][2]2.50.51.4
FGFR3 25[1][2]3.01.01.0
FGFR4 712[1][2]5.73060
Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is a hallmark of various inflammatory diseases and cancers. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been developed as potent and selective JAK inhibitors.

Kinase TargetRuxolitinib IC50 (nM)Tofacitinib IC50 (nM)Baricitinib IC50 (nM)Upadacitinib IC50 (nM)
JAK1 3.31125.943
JAK2 2.8205.7120
JAK3 4281>400>1000
TYK2 19570532300

Note: Specific IC50 values for a this compound derivative against JAKs are not yet publicly available. The table above provides a baseline for comparison with approved JAK inhibitors.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

CDK8 is a key transcriptional regulator implicated in the development and progression of various cancers, including colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , has been identified as a potent type II CDK8 inhibitor.[3]

Kinase Target1H-pyrrolo[2,3-b]pyridine Derivative (22) IC50 (nM)Senexin A IC50 (nM)BI-1347 IC50 (nM)MSC2530818 IC50 (nM)
CDK8 48.6[3]2801.12.6
CDK19 -310 (Kd)Potent dual inhibitor-

Signaling Pathways and Experimental Workflows

To facilitate further research and validation, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Proliferation Inhibitor 5-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 5-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->JAK

Caption: JAK-STAT Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase Incubation Incubate at 37°C Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound (this compound) Inhibitor->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General Workflow for an In Vitro Kinase Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. The following protocols provide a framework for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, JAK1, CDK8)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions, purified kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Phosphorylation Assay)

Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream target of a specific kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with amplified FGFR)

  • Cell culture medium and supplements

  • Ligand to stimulate the kinase pathway (e.g., FGF for FGFR)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies (phospho-specific and total protein for the downstream target)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The data presented for its derivatives against key cancer targets such as FGFR, JAK, and CDK8, when compared to established inhibitors, underscores the potential of this chemical class. This compound, with its specific substitution pattern, warrants further investigation as a potential kinase inhibitor. The provided experimental protocols offer a robust framework for researchers to validate its activity and explore its therapeutic potential. As our understanding of the complex signaling networks that drive cancer progression deepens, the development of potent and selective inhibitors based on scaffolds like pyrrolo[2,3-b]pyridine will be instrumental in advancing targeted cancer therapy.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor for a variety of protein kinases, making it a cornerstone for the development of targeted cancer therapies.[1] Furthermore, derivatives of this scaffold have demonstrated potent inhibitory activity against other important biological targets, including phosphodiesterases. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of the 1H-pyrrolo[2,3-b]pyridine core, with a focus on their application as kinase and phosphodiesterase 4B (PDE4B) inhibitors. While extensive SAR studies specifically on 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine are not widely published, this guide consolidates findings from closely related analogues to inform future drug design and optimization efforts.

I. Comparative SAR Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core has been extensively explored as a scaffold for inhibitors of several kinase families, including Janus Kinase (JAK), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR). The SAR studies reveal that substitutions at various positions of the bicyclic ring system and its appended moieties significantly influence potency and selectivity.

Key SAR Insights for Kinase Inhibition:

  • N1-Substitution: Alkylation at the N1 position of the pyrrole ring is a common strategy. For instance, the design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides led to the identification of potent and selective JAK1 inhibitors.[2]

  • C4-Substitution: The C4 position is crucial for interaction with the hinge region of the kinase ATP-binding pocket. Large, flexible amine-containing substituents are frequently installed at this position to enhance potency. For example, a ((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) group at C4 resulted in a potent JAK1 inhibitor.[2]

  • C5-Substitution: Modifications at the C5 position can modulate potency and pharmacokinetic properties. Carboxamide moieties are well-tolerated and provide a handle for further derivatization.

  • C6-Substitution: While less explored, substitution at the C6 position can also influence activity. For instance, in a series of N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines (a related scaffold), variation of the 6-benzyl moiety was shown to determine both the potency and specificity of inhibitory activity against various receptor tyrosine kinases.[3]

Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as JAK1 Inhibitors

Compound R (C4-substituent) R' (C5-substituent) JAK1 IC50 (nM) JAK2 IC50 (nM) Selectivity (JAK2/JAK1)
31g ((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) -CONHMe Potent (exact value not specified) Selective >1 (Specific value not provided)
38a (S,S)-enantiomer of 31g ((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) -CONHMe Excellent Potency High Selectivity High

Data extracted from a study on N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK1-selective inhibitors.[2]

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Compound R (C4-substituent) FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM)
4h 3,5-dimethoxyphenylamino 7 9 25

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[4]

SAR_Kinase_Inhibitors scaffold 1H-Pyrrolo[2,3-b]pyridine Core N1 C2 C3 C4 C5 C6 sub_n1 N1-Alkylation: - Modulates properties scaffold:n1->sub_n1 sub_c4 C4-Amine Substituents: - Hinge binding - Potency driver scaffold:c4->sub_c4 sub_c5 C5-Carboxamides: - Vector for derivatization scaffold:c5->sub_c5 sub_c6 C6-Substitution: - Can influence potency and selectivity scaffold:c6->sub_c6

Caption: Key SAR takeaways for 1H-pyrrolo[2,3-b]pyridine as kinase inhibitors.

II. Comparative SAR Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system (CNS) diseases. SAR studies on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have elucidated the structural requirements for potent PDE4B inhibition.

Key SAR Insights for PDE4B Inhibition:

  • Core Structure: The 1H-pyrrolo[2,3-b]pyridine core serves as an effective scaffold, with scaffold-hopping experiments identifying it as a novel series of PDE4B inhibitors.[5]

  • C2-Carboxamide: The amide moiety at the C2 position is a critical pharmacophoric feature.

  • Amide Substituent (R): The nature of the substituent on the amide nitrogen plays a significant role in determining potency and selectivity over the PDE4D isoform. The size and hydrophobicity of this group are important factors.[5]

  • N1-Aryl Group: An N1-aryl group (e.g., 3,4-dichlorophenyl) is a common feature in this series, contributing to the overall binding affinity.

Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors

Compound R (Amide Substituent) PDE4B IC50 (µM) PDE4D IC50 (µM) Selectivity (PDE4D/PDE4B)
11a Cyclopropyl 0.28 0.99 3.5
11b Cyclobutyl 0.14 0.44 3.1
11c Cyclopentyl 0.11 0.21 1.9
11d Cyclohexyl 0.17 0.26 1.5
11h (Tetrahydrofuran-3-yl) 0.20 1.20 6.0
11k (S)-sec-Butyl 0.15 0.22 1.5
11o t-Butyl 1.10 1.40 1.3

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective PDE4B inhibitors.[5]

SAR_PDE4B_Inhibitors scaffold N1-Aryl C2-Carboxamide R n1_aryl N1-Aryl Group: (e.g., 3,4-dichlorophenyl) - Anchors in binding pocket scaffold:n1->n1_aryl c2_amide C2-Carboxamide: - Essential for activity scaffold:c2->c2_amide amide_r Amide 'R' Group: - Modulates potency - Affects selectivity (PDE4B vs PDE4D) - Ring size and hydrophobicity are key scaffold:r->amide_r

Caption: Key SAR takeaways for 1H-pyrrolo[2,3-b]pyridine as PDE4B inhibitors.

III. Experimental Protocols

A. General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

A common synthetic route involves the initial N-arylation of a suitable pyrrolo[2,3-b]pyridine ester, followed by saponification and subsequent amide coupling.[5]

Synthesis_Workflow start Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate step1 N-Arylation (Cu(OAc)2, ArB(OH)2, Pyridine) start->step1 intermediate1 Ethyl 1-aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxylate step1->intermediate1 step2 Saponification (NaOH, MeOH/H2O) intermediate1->step2 intermediate2 1-Aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid step2->intermediate2 step3 Amide Coupling (T3P, NHR1R2, DIPEA, DMF) intermediate2->step3 product Final 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivatives step3->product

Caption: General workflow for the synthesis of target compounds.

B. In Vitro PDE4B Inhibition Assay

The inhibitory activity of the synthesized compounds against PDE4B is typically evaluated using an enzymatic assay.

  • Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP by the PDE4 enzyme. Inhibition of the enzyme results in a lower rate of conversion and thus a higher fluorescence signal.

  • Procedure:

    • The PDE4B enzyme is incubated with the test compound at various concentrations in a buffer solution.

    • The reaction is initiated by the addition of the fluorescent cAMP substrate.

    • The reaction is allowed to proceed for a set time at room temperature.

    • A binding reagent is added to stop the reaction and bind to the remaining fluorescent cAMP.

    • The fluorescence polarization or intensity is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Rolipram is often used as a positive control.[5]

C. In Vitro Kinase Inhibition Assay (Example: FGFR)

The potency of compounds against specific kinases is determined through in vitro enzymatic assays.

  • Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. This can be done using various detection methods, such as radioactivity (³³P-ATP), fluorescence, or luminescence.

  • Procedure (Lanthascreen™ Eu Kinase Binding Assay):

    • The kinase, a europium-labeled antibody, and a fluorescently labeled tracer are combined in an assay buffer.

    • The test compound is added at various concentrations.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal is read on a plate reader. A potent inhibitor will displace the tracer from the kinase, disrupting FRET and leading to a low signal.

  • Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

D. Cell Proliferation Assay (Example: A431 Cells)

The effect of the compounds on the growth of cancer cell lines is assessed to determine their cellular activity.

  • Assay Principle: The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Cancer cells (e.g., A431 epidermoid carcinoma) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • An MTS/PMS solution is added to each well, and the plate is incubated.

    • The absorbance at a specific wavelength (e.g., 490 nm) is measured using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) values are then determined from dose-response curves.[3]

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it a valuable core for potent and selective inhibitors. The introduction of a bromine atom at the 5-position and a methyl group at the 6-position can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the cross-reactivity of inhibitors based on this scaffold, supported by experimental data and detailed protocols to aid in the design and evaluation of novel kinase inhibitors.

While specific, publicly available kinome-wide cross-reactivity data for inhibitors built on the precise 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is limited, we can draw valuable insights from structurally related 7-azaindole and pyrrolo[2,3-d]pyrimidine-based inhibitors. These related compounds often exhibit a degree of cross-reactivity, highlighting the importance of comprehensive profiling in drug development.

Understanding Cross-Reactivity: A Double-Edged Sword

Kinase inhibitors are seldom monospecific. Their ability to bind to multiple kinases, known as cross-reactivity or off-target activity, can lead to both beneficial and detrimental effects. While polypharmacology can be advantageous in treating complex diseases like cancer by hitting multiple signaling nodes, it can also be the source of unwanted side effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.

Comparative Analysis of Inhibitor Selectivity

To illustrate the typical cross-reactivity profiles of 7-azaindole based kinase inhibitors, we present a hypothetical dataset based on published findings for structurally similar compounds. The following table summarizes the inhibitory activity (IC50) of a representative inhibitor, "Compound X" (a hypothetical this compound derivative), against a panel of selected kinases.

Table 1: Inhibitory Activity of Compound X against a Panel of Kinases

Kinase TargetIC50 (nM)
Primary Target
Aurora Kinase A15
Off-Target Kinases
Aurora Kinase B45
VEGFR2120
PDGFRβ250
c-Met800
EGFR>1000
SRC>1000
JAK2>1000
p38α>1000

This data is illustrative and intended to represent a plausible selectivity profile for an inhibitor of this class.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the methods used for its assessment, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AuroraA Aurora Kinase A CellCycle Cell Cycle Progression AuroraA->CellCycle

Figure 1: A simplified signaling pathway illustrating the roles of various kinases.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Inhibitor (this compound derivative) Incubation Incubate Kinase, Inhibitor, and Substrate Compound->Incubation KinasePanel Panel of Kinases KinasePanel->Incubation Reagents ATP, Substrate, Buffer Reagents->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Detect Kinase Activity (e.g., ADP-Glo) Reaction->Detection Measurement Measure Luminescence/Fluorescence Detection->Measurement IC50 Calculate IC50 Values Measurement->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Figure 2: A generalized workflow for determining kinase inhibitor cross-reactivity.

Experimental Protocols

Accurate and reproducible data are the cornerstone of any comparative analysis. The following section details a standard protocol for an in vitro kinase assay used to generate selectivity data.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a generalized procedure for determining the inhibitory activity of a compound against a panel of kinases.

1. Reagent Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of the this compound based inhibitor in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the compound stock in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the specific kinase being assayed (often at or near the Km value).

  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for each kinase in the kinase buffer.

2. Kinase Reaction:

  • Add 2.5 µL of the kinase solution to the wells of a 384-well plate.

  • Add 0.5 µL of the test compound at various concentrations to the wells. Include a DMSO-only control for 100% kinase activity and a no-kinase control for background.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

3. Signal Detection (ADP-Glo™ Protocol):

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent will terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Subtract the background luminescence (no-kinase control) from all other readings.

  • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO-only control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent kinase inhibitors. As with all kinase inhibitor discovery programs, a thorough evaluation of the cross-reactivity profile is essential. By employing systematic screening against a broad panel of kinases and utilizing robust and reproducible assay methodologies, researchers can gain a comprehensive understanding of their compounds' selectivity. This knowledge is critical for optimizing lead compounds, predicting potential off-target effects, and ultimately developing safer and more effective targeted therapies. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in this critical area of drug discovery.

Head-to-Head Comparison: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine vs. Larotrectinib in TrkA Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and the highly selective inhibitor, Larotrectinib, in the context of Tropomyosin receptor kinase A (TrkA) inhibition. This comparison is based on the hypothesis that this compound, a member of the pyrrolo[2,3-b]pyridine class known for kinase inhibitory activity, targets Trk kinases.

Larotrectinib is a first-in-class, highly selective, and potent inhibitor of all three Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and has received FDA approval for the treatment of adult and pediatric patients with tumors harboring NTRK gene fusions.[1][2] Given its well-characterized profile and clinical significance, Larotrectinib serves as a robust benchmark for evaluating the potential of novel Trk inhibitors like this compound.

Performance Data Summary

ParameterThis compoundLarotrectinibReference
Target(s) TrkA (hypothesized)TrkA, TrkB, TrkC[1]
IC50 (TrkA) 50 nM (Hypothetical)6.5 nM[1]
IC50 (TrkB) 150 nM (Hypothetical)8.1 nM[1]
IC50 (TrkC) 120 nM (Hypothetical)10.6 nM[1]
Cellular Potency (GI50) To be determinedTo be determined
Solubility (DMSO) SolubleSoluble[3]
Molecular Weight 211.06 g/mol 428.46 g/mol

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.

cluster_membrane Cell Membrane TrkA_Receptor TrkA Receptor Dimerization_Autophosphorylation Dimerization & Autophosphorylation TrkA_Receptor->Dimerization_Autophosphorylation Activates NGF Nerve Growth Factor (NGF) NGF->TrkA_Receptor Binds Inhibitor This compound or Larotrectinib Inhibitor->Dimerization_Autophosphorylation Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization_Autophosphorylation->Downstream_Signaling Initiates Cellular_Response Cellular Response (Proliferation, Survival, Differentiation) Downstream_Signaling->Cellular_Response Regulates

Figure 1. TrkA Signaling Pathway and Point of Inhibition.

cluster_workflow Experimental Workflow Start Start Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Culture Cell Culture (e.g., NTRK fusion-positive cancer cell line) Start->Cell_Culture Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Treatment Treat cells with Inhibitors Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-TrkA, p-ERK) Treatment->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Validating the Mechanism of Action of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives with alternative kinase inhibitors, supported by experimental data to validate their mechanism of action. Due to the limited publicly available data on the specific 5-Bromo-6-methyl substituted scaffold, this guide utilizes data from closely related 1H-pyrrolo[2,3-b]pyridine derivatives, which serve as a strong proxy for understanding the therapeutic potential and mechanism of this class of compounds. The primary mechanism of action for this scaffold is the competitive inhibition of ATP binding to the kinase domain of various protein kinases, particularly those involved in oncogenic signaling pathways such as the Fibroblast Growth Factor Receptor (FGFR) family.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives and their anti-proliferative effects on cancer cell lines, compared to established kinase inhibitors.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Compound/DrugFGFR1FGFR2FGFR3FGFR4
1H-pyrrolo[2,3-b]pyridine Derivative (4h) [1]7925712
Dovitinib892114
Infigratinib (BGJ398)11.31.260
Erdafitinib1.22.56.4291
Pemigatinib0.40.51.230

Data for Dovitinib, Infigratinib, Erdafitinib, and Pemigatinib are representative values from publicly available literature and may vary based on specific assay conditions.

Table 2: Comparative Anti-proliferative Activity (IC50 in µM)

Compound/DrugMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)4T1 (Mouse Breast Cancer)HOS (Osteosarcoma)LNCaP (Prostate Cancer)
cis-[PtCl2(5BrHaza)2] [2]2.0--2.51.5
1H-pyrrolo[2,3-b]pyridine Derivative (4h) [1]>10>101.8--
Cisplatin[2]19.6--34.23.8
Doxorubicin~0.05~0.5~0.1~0.2~0.1

Note: cis-[PtCl2(5BrHaza)2] is a platinum complex of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5BrHaza), and its mechanism is based on DNA damage, not kinase inhibition, but is included to show the cytotoxic potential of the bromo-pyrrolo-pyridine scaffold. Doxorubicin is a standard chemotherapeutic agent included for broad comparison.

Mandatory Visualization

Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 5-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Mechanism Validation synthesis Synthesis of This compound Derivatives kinase_assay In Vitro Kinase Inhibition Assay (Determine IC50) synthesis->kinase_assay cell_prolif Cell Proliferation Assay (e.g., MTT/MTS) (Determine IC50) kinase_assay->cell_prolif western_blot Western Blotting (Analyze Downstream Signaling) cell_prolif->western_blot validation Validate Mechanism of Action: ATP-Competitive Kinase Inhibition western_blot->validation

Caption: Experimental Workflow for Validating Mechanism of Action.

Logical Relationship

Logical_Relationship Compound Test Compound Inhibition Kinase Inhibition (Biochemical Assay) Compound->Inhibition Proliferation Reduced Cell Proliferation (Cell-based Assay) Compound->Proliferation Kinase Target Kinase (e.g., FGFR) Kinase->Inhibition Cell Cancer Cell Line Cell->Proliferation Inhibition->Proliferation leads to Signaling Downregulated Downstream Signaling Pathway (Western Blot) Proliferation->Signaling is confirmed by MoA Mechanism of Action: Targeted Kinase Inhibition Signaling->MoA validates

Caption: Logical Flow for Mechanism of Action Validation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (enzyme concentration optimized for linear reaction kinetics).

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at its Km concentration).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blotting for Downstream Signaling

Objective: To determine if the test compound inhibits the phosphorylation of downstream targets in a specific kinase signaling pathway.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound

  • Appropriate ligand for kinase stimulation (e.g., FGF for FGFR)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate with the appropriate ligand for 15-30 minutes.

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

References

Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs as Potent FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in various malignancies, making FGFRs a compelling target for anticancer drug development. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their inhibitory potency against different FGFR isoforms. The data presented is compiled from a study by Zhao et al. (2021), which identified a novel class of potent FGFR inhibitors based on this scaffold.[1][2]

Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

The inhibitory activities of the synthesized 1H-pyrrolo[2,3-b]pyridine analogs were evaluated against FGFR isoforms 1, 2, 3, and 4. The results, presented as IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%), are summarized in the table below. A lower IC50 value indicates a higher inhibitory potency.

CompoundR1R2FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 H3-methoxyphenyl1900---
4a CF33,5-dimethoxyphenyl182145890
4b CF33-chlorophenyl150---
4c CF33-(trifluoromethyl)phenyl210---
4d CF33-fluoro-5-methoxyphenyl111533750
4e CF33,5-difluorophenyl35---
4f CF33-chloro-5-fluorophenyl25---
4g CF33-chloro-5-methoxyphenyl151838810
4h CF33-ethynyl-5-methoxyphenyl7925712
4i CF33-ethynylphenyl12---
4j CF33-ethynyl-5-fluorophenyl91129730

Data sourced from Zhao et al. (2021).[1][2] The original study did not report IC50 values for all compounds against all FGFR isoforms.

Key Findings from the SAR Study:

  • Substitution at the 5-position: The introduction of a trifluoromethyl (CF3) group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring (as seen in compound 4a compared to 1 ) significantly enhanced the inhibitory activity against FGFR1.[2] This is likely due to the formation of a hydrogen bond with the glycine residue G485 in the FGFR1 active site.[2]

  • Substitution on the phenyl ring:

    • The presence of methoxy groups at the 3- and 5-positions of the phenyl ring (compound 4a ) was found to be favorable for activity.

    • Replacing one of the methoxy groups with a chlorine atom (compound 4g ) or a fluorine atom (compound 4d ) maintained or slightly improved the potency.

    • The introduction of an ethynyl group at the 3-position of the phenyl ring, particularly in combination with a methoxy (compound 4h ) or fluoro (compound 4j ) group at the 5-position, resulted in the most potent inhibitors in this series.[1][2] Compound 4h emerged as a highly potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[1][2]

Experimental Protocols

FGFR Kinase Inhibition Assay (Illustrative Protocol)

The inhibitory activity of the compounds against FGFR kinases is typically determined using an in vitro kinase assay. While the specific protocol used for the data in the table is detailed in the source publication, a general and widely accepted method is the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against FGFR kinases.

Materials:

  • Recombinant FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.

  • LanthaScreen™ Eu-anti-tag antibody.

  • Alexa Fluor™ 647-labeled kinase tracer.

  • Test compounds serially diluted in DMSO.

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[3]

  • 384-well microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a mixture of the specific FGFR kinase and the Eu-anti-tag antibody in the kinase buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[3]

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Dispensing Dispense Reagents into 384-well Plate Compound_Prep->Dispensing Kinase_Prep Kinase & Antibody Mixture Kinase_Prep->Dispensing Tracer_Prep Tracer Solution Tracer_Prep->Dispensing Incubation Incubate for 60 min at RT Dispensing->Incubation Measurement TR-FRET Measurement (615nm & 665nm) Incubation->Measurement Calculation Calculate Emission Ratio Measurement->Calculation IC50_Determination IC50 Curve Fitting Calculation->IC50_Determination

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, survival, differentiation, and migration. The major signaling pathways activated by FGFRs include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibition of Apoptosis DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription

References

Selectivity Profiling of 1H-pyrrolo[2,3-b]pyridine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the selectivity of kinase inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine scaffold. While comprehensive public data on the specific 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine substitution is limited, this document provides a broader overview of the inhibitor class, drawing from various studies to present a valuable resource for understanding their performance against a range of kinase targets.

Comparative Selectivity of 1H-pyrrolo[2,3-b]pyridine Based Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of several 1H-pyrrolo[2,3-b]pyridine derivatives against their primary kinase targets and, where available, off-target kinases. It is crucial to consider that experimental conditions can differ between studies. For precise details, consulting the original research is recommended.

Compound ID/NamePrimary Target(s)Selectivity Profile (IC50 in nM)Reference
TNIK InhibitorTNIKTNIK: < 1 [1]
Compound 19JAK1, JAK3JAK1: 1.5 , JAK3: 1.1 [2]
Compound 1AAK1, LKB1AAK1: <10 , LKB1: <10 [3]
Compound 4hFGFR1, FGFR2, FGFR3FGFR1: 7 , FGFR2: 9 , FGFR3: 25 , FGFR4: 712[4]
Compound 22CDK8CDK8: 48.6 [5]
Compound 14cJAK3Potent, moderately selective (exact IC50 not specified)[6]

Key Experimental Protocols

The assessment of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development, providing critical insights into its potential efficacy and safety profile. Below are detailed methodologies for key experiments commonly employed in selectivity profiling.

Radiometric Kinase Assay

Often considered the industry "gold standard," this assay directly quantifies the enzymatic activity of a kinase.[7] It measures the transfer of a radiolabeled phosphate group from ATP to a protein or peptide substrate.[8][9]

Methodology:

  • Reaction Mixture Preparation: In a microplate well, the kinase, a specific substrate (protein or peptide), and the test inhibitor at varying concentrations are combined in a suitable reaction buffer.[9][10]

  • Reaction Initiation: The enzymatic reaction is started by the addition of [γ-³²P]ATP or [γ-³³P]ATP.[9][11]

  • Incubation: The plate is incubated at a controlled temperature, typically 30°C, for a predetermined time to allow for substrate phosphorylation.[9][12]

  • Reaction Termination and Substrate Capture: The reaction is halted, often by adding a strong acid or by spotting the mixture onto a phosphocellulose filter membrane that specifically binds the phosphorylated substrate.[9]

  • Washing: The membrane is washed multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unincorporated radiolabeled ATP.[9]

  • Signal Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter or by exposing the membrane to a phosphor screen followed by imaging.[9][11]

  • Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. These values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This non-radioactive method has gained popularity for its high-throughput capabilities. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13]

Methodology:

  • Kinase Reaction: The kinase, substrate, ATP, and test inhibitor are incubated together in the wells of a microplate.[13]

  • Reaction Termination and ATP Depletion: Following the incubation period, a reagent is added to stop the kinase reaction and simultaneously deplete any remaining, unconsumed ATP.[13][14]

  • ADP to ATP Conversion and Signal Generation: A second detection reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly formed ATP acts as a substrate for a luciferase enzyme, also present in the reagent, which generates a luminescent signal.[13][14]

  • Signal Detection: The luminescence intensity in each well is measured using a plate reader. The strength of the signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.[13]

  • Data Analysis: Similar to the radiometric assay, IC50 values are derived by plotting the luminescent signal against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Kinase Inhibition and Profiling

Generic Kinase Signaling Pathway

The diagram below illustrates a simplified, generic signaling cascade that is often regulated by kinases and can be a target for therapeutic intervention with inhibitors.

G Generic Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ligand->Receptor Tyrosine Kinase Binds Kinase_1 Kinase_1 Receptor Tyrosine Kinase->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription Factor Transcription Factor Kinase_2->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Inhibitor Inhibitor Inhibitor->Kinase_1 Inhibits

Caption: A simplified diagram of a kinase signaling cascade.

Experimental Workflow for Selectivity Profiling

The following diagram outlines the typical steps involved in the process of profiling a kinase inhibitor for its selectivity against a panel of kinases.

G Kinase Inhibitor Selectivity Profiling Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Active Compounds IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Potent Hits Data Analysis Data Analysis Selectivity Profiling->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: A workflow for kinase inhibitor selectivity profiling.

References

Navigating the Kinase Inhibitory Landscape: A Comparative Guide to 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. The strategic placement of substituents on this heterocyclic system can profoundly influence biological activity, dictating both potency and selectivity. This guide provides a comparative analysis of the biological activities of positional isomers of 5-Bromo-methyl-1H-pyrrolo[2,3-b]pyridine, focusing on their potential as anticancer agents through kinase inhibition.

While direct comparative studies on the specific isomers of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine are not extensively available in the public domain, this guide synthesizes data from closely related analogs to infer structure-activity relationships (SAR) and guide future research. The primary focus of this class of compounds has been on the inhibition of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Cyclin-Dependent Kinases (CDKs).

Comparative Biological Activity

The biological activity of substituted 5-Bromo-1H-pyrrolo[2,3-b]pyridines is highly dependent on the position of the methyl group. The electronic and steric effects of the methyl substituent can alter the binding affinity of the molecule to the ATP-binding pocket of target kinases. Below is a summary of reported in vitro activities for various substituted 1H-pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines and kinases.

Compound ClassTarget/Cell LineReported IC50/ActivityReference
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h)FGFR17 nM[1][2]
FGFR29 nM[1][2]
FGFR325 nM[1][2]
FGFR4712 nM[1][2]
4T1 (mouse breast cancer)Potent Inhibition[1]
5-Phenyl-1H-pyrrolo[2,3-b]pyridine (Compound H1)CDK835.2 nM[3]
5-Bromo-7-azaindolin-2-one Derivative (Compound 23p)HepG2 (liver cancer)2.357 µM[4]
A549 (lung cancer)2.981 µM[4]
SKOV-3 (ovarian cancer)3.012 µM[4]
cis-[PtCl2(5-Bromo-1H-pyrrolo[2,3-b]pyridine)2]HOS (osteosarcoma)2.5 µM[5]
MCF7 (breast cancer)2.0 µM[5]
LNCaP (prostate cancer)1.5 µM[5]
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 12d)VEGFR-211.9 nM[6][7]
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 15c)VEGFR-213.6 nM[6][7]

Structure-Activity Relationship Insights

The available data on related compounds suggest that the substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core is critical for potent kinase inhibition. For instance, the introduction of a trifluoromethyl group at the 5-position has been shown to significantly enhance FGFR1 inhibitory activity.[1] This suggests that the electronic properties of the substituent at this position play a key role in interacting with the kinase active site.

The position of the methyl group in the 5-Bromo-methyl-1H-pyrrolo[2,3-b]pyridine series would similarly be expected to influence activity. A methyl group at the 6-position, adjacent to the pyridine nitrogen, could impact the planarity and electronic distribution of the ring system, potentially affecting interactions with the hinge region of the kinase. Isomers with the methyl group at other positions, such as the 2- or 4-position, would present different steric and electronic profiles, likely leading to varied potency and selectivity against a panel of kinases.

Key Signaling Pathways

Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold often target receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis. The FGFR and VEGFR signaling pathways are prominent examples. Inhibition of these pathways can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates Inhibitor 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine Isomer Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of a this compound isomer.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation AKT AKT PI3K->AKT Migration Cell Migration AKT->Migration Survival Cell Survival AKT->Survival Inhibitor 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine Isomer Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the inhibitory action of a this compound isomer.

Experimental Protocols

The following are representative experimental protocols for evaluating the biological activity of this compound isomers and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the ability of a compound to inhibit cell proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on a specific kinase.

  • Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³³P]ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 Determination Cytotoxicity->IC50 Kinase_Assay Kinase Inhibition Assay Kinase_Assay->IC50 Xenograft Xenograft Model in Mice Toxicity Toxicity Studies Xenograft->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD SAR Structure-Activity Relationship Analysis IC50->SAR SAR->Xenograft

Caption: A general experimental workflow for evaluating the biological activity of novel kinase inhibitors.

Conclusion

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors with anticancer activity. While direct comparative data for the positional isomers of this compound is limited, the analysis of related compounds strongly suggests that the placement of the methyl group will be a critical determinant of biological activity. Further synthesis and systematic evaluation of these isomers are warranted to fully elucidate their therapeutic potential and to identify lead candidates with optimal potency and selectivity for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as harmful if swallowed. Related chemical structures are known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Key Safety Information Summary

ParameterSpecificationSource
GHS Hazard Statements H302: Harmful if swallowed
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves, lab coat.[1]
Handling Use in a well-ventilated area or under a fume hood. Avoid dust formation.[1]
First Aid (Swallowing) Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
First Aid (Skin Contact) Wash with plenty of soap and water. If irritation occurs, get medical advice.[2][3]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][4] Do not dispose of this chemical into drains or the environment.[5]

1. Waste Collection:

  • Collect surplus and non-recyclable this compound in a designated, compatible, and clearly labeled waste container.

  • Ensure the container is kept tightly closed and stored in a well-ventilated area.[2][3]

2. Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as personal protective equipment (gloves, etc.), weighing papers, and disposable labware, should be considered contaminated.

  • Dispose of contaminated materials in the same designated waste container as the chemical itself.

3. Accidental Spills:

  • In the event of a spill, avoid creating dust.[1]

  • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1]

  • Absorb any remaining residue with an inert material such as sand or vermiculite.[2][5]

  • The area of the spill should then be cleaned thoroughly.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1][4]

  • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Have 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine for Disposal decision_contaminated Is it the pure compound or contaminated material? start->decision_contaminated process_collect_waste Collect in a labeled, sealed waste container. decision_contaminated->process_collect_waste Both process_contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. process_collect_waste->process_contact_ehs end_disposal Proper Disposal Complete process_contact_ehs->end_disposal

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. Adherence to these protocols is imperative for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all operations involving this compound. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatWork within a chemical fume hood
Solution Preparation Chemical splash goggles[2][3]Nitrile or neoprene gloves[2]Laboratory coat[2]Work within a chemical fume hood[1][2][3]
Conducting Reactions Chemical splash goggles and face shield[4]Nitrile or neoprene gloves[2]Chemical-resistant laboratory coat or apronWork within a certified chemical fume hood[1][2][3]
Waste Disposal Chemical splash gogglesNitrile or neoprene gloves[2]Laboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood[1][2]

Experimental Protocols

General Handling and Storage:

  • Engineering Controls: Always work within a properly functioning and certified laboratory chemical fume hood.[1][2][3] Ensure that an emergency eyewash station and safety shower are readily accessible, within a ten-second travel distance.[3]

  • Storage: Store the compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[2][3] Keep it away from heat, sparks, open flames, and other sources of ignition.[3][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Spill Response Protocol:

  • Evacuation: For large spills, immediately evacuate the area and alert others.[3]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3][6]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as specified for "Waste Disposal" in the table above.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[3]

  • Labeling: The label should clearly identify the contents and associated hazards.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain.[7]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS of Similar Compounds B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Aliquoting C->D Proceed to Handling E Solution Preparation D->E F Conducting Reaction E->F G Quench Reaction & Workup F->G Reaction Complete H Segregate Waste G->H I Decontaminate Glassware & Work Area H->I J Dispose of Hazardous Waste I->J J->B For Next Operation K Spill M Follow Spill Response Protocol K->M L Personal Exposure N Seek Immediate Medical Attention L->N

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.